molecular formula C5H13NO B1354346 2-Methoxy-2-methylpropan-1-amine CAS No. 89282-70-2

2-Methoxy-2-methylpropan-1-amine

Cat. No.: B1354346
CAS No.: 89282-70-2
M. Wt: 103.16 g/mol
InChI Key: ZSTYQALWKOGXOV-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTYQALWKOGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472701
Record name 2-methoxy-2-methylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-70-2
Record name 2-methoxy-2-methylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89282-70-2
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of the functionalized primary amine, 2-Methoxy-2-methylpropan-1-amine. Due to the limited availability of direct synthesis protocols in published literature, this document outlines a plausible synthetic pathway based on established organic chemistry principles. Detailed, albeit theoretical, experimental protocols are provided to guide researchers in the preparation of this compound. Furthermore, a summary of its known chemical and physical properties is presented for easy reference.

Proposed Synthesis of this compound

A multi-step synthesis is proposed, commencing with the readily available starting materials, 2-nitropropane and formaldehyde. The pathway involves the formation of a nitro alcohol intermediate, followed by methylation of the hydroxyl group and subsequent reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 2-Nitro-2-methyl-1-propanol

The initial step involves the base-catalyzed condensation of 2-nitropropane with formaldehyde to yield 2-nitro-2-methyl-1-propanol. This reaction is a well-documented process in patent literature.[1][2][3]

Step 2: Methylation of 2-Nitro-2-methyl-1-propanol

The hydroxyl group of 2-nitro-2-methyl-1-propanol is then methylated to form 1-methoxy-2-methyl-2-nitropropane. A standard Williamson ether synthesis approach can be employed for this transformation.

Step 3: Reduction of 1-Methoxy-2-methyl-2-nitropropane

The final step is the reduction of the nitro group in 1-methoxy-2-methyl-2-nitropropane to the target primary amine, this compound. Catalytic hydrogenation is a common and effective method for the reduction of aliphatic nitro compounds.[4][5]

Synthesis_Pathway cluster_0 Step 1: Nitroaldol Reaction cluster_1 Step 2: Methylation cluster_2 Step 3: Nitro Group Reduction 2-Nitropropane 2-Nitropropane 2-Nitro-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol 2-Nitropropane->2-Nitro-2-methyl-1-propanol Base Catalyst Formaldehyde Formaldehyde Formaldehyde->2-Nitro-2-methyl-1-propanol 1-Methoxy-2-methyl-2-nitropropane 1-Methoxy-2-methyl-2-nitropropane 2-Nitro-2-methyl-1-propanol->1-Methoxy-2-methyl-2-nitropropane Base Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->1-Methoxy-2-methyl-2-nitropropane This compound This compound 1-Methoxy-2-methyl-2-nitropropane->this compound Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->this compound

A proposed synthetic pathway for this compound.

Data Presentation: Properties of this compound

The following table summarizes the known physical and chemical properties of the target compound.

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem
Molecular Weight 103.16 g/mol PubChem
CAS Number 89282-70-2PubChem
Appearance White powderLookChem[6]
Purity >99%LookChem[6]
Storage Store in a cool and dry place, away from light.LookChem[6]

Experimental Protocols

The following are detailed, theoretical protocols for the proposed synthesis of this compound. These protocols are based on general procedures for similar transformations and may require optimization.

Protocol 1: Synthesis of 2-Nitro-2-methyl-1-propanol

Materials:

  • 2-Nitropropane

  • Formaldehyde (as paraformaldehyde or formalin solution)

  • Basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or triethylamine)

  • Acid for neutralization (e.g., stearic acid or hydrochloric acid)

  • Solvent (if necessary, e.g., water or alcohol)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-nitropropane.

  • Slowly add formaldehyde (in a molar ratio of approximately 1:1 with 2-nitropropane) while maintaining the temperature between 40°C and 58°C.[2]

  • Add a catalytic amount of a basic catalyst (1 to 10 milliequivalents per mole of 2-nitropropane).[2]

  • Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C, ensuring the pH of the reaction medium is between 7 and 11.[1][2]

  • After the reaction is complete (typically monitored by techniques like TLC or GC), neutralize the mixture with an acid to a pH of approximately 4-5.[1]

  • Cool the reaction mixture to induce crystallization of the product.

  • Isolate the crystalline 2-nitro-2-methyl-1-propanol by filtration and wash with a cold solvent.

  • The product can be further purified by recrystallization. A yield of over 90% can be expected.[1][3]

Protocol 2: Methylation of 2-Nitro-2-methyl-1-propanol

Materials:

  • 2-Nitro-2-methyl-1-propanol

  • Sodium hydride (NaH) or other suitable base

  • Dimethyl sulfate or methyl iodide

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-2-methyl-1-propanol in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) in portions.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture again in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-2-methyl-2-nitropropane.

Protocol 3: Reduction of 1-Methoxy-2-methyl-2-nitropropane

Materials:

  • 1-Methoxy-2-methyl-2-nitropropane

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 1-methoxy-2-methyl-2-nitropropane in the solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Characterization Workflow

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A general workflow for characterization is outlined below.

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Crude Product Purification Purification (Distillation/Chromatography) Start->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Final_Product Pure this compound GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purity_Assessment->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Structure_Elucidation->NMR IR Infrared Spectroscopy (IR) Structure_Elucidation->IR HRMS High-Resolution Mass Spectrometry (HRMS) Structure_Elucidation->HRMS

A general workflow for the characterization of the final product.

Analytical Techniques for Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, especially if the compound is less volatile.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.[10]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

Conclusion

This technical guide provides a viable, though theoretical, synthetic route to this compound, a compound with potential applications in chemical synthesis. The proposed pathway utilizes common and well-understood organic reactions. The provided protocols, along with the summary of properties and a characterization workflow, should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed synthetic steps are encouraged.

References

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-amine: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Methoxy-2-methylpropan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the physicochemical properties, predicted spectroscopic data (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis via reductive amination, and subsequent purification methods. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Introduction

This compound is a primary amine with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its structure, featuring a quaternary carbon adjacent to both a methoxy and an aminomethyl group, presents a unique steric and electronic environment that can be exploited in various chemical transformations. A thorough understanding of its synthesis and characterization is crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a propane backbone with a methoxy and a methyl group attached to the second carbon, and a primary amine group attached to the first carbon.

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 89282-70-2PubChem[1]
Molecular Formula C₅H₁₃NOPubChem[1]
Molecular Weight 103.16 g/mol PubChem[1]
Canonical SMILES CC(C)(CN)OCPubChem[1]
InChI Key ZSTYQALWKOGXOV-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of 2-methoxy-2-methylpropanal. This two-step one-pot reaction involves the formation of an imine intermediate from the aldehyde and ammonia, followed by its reduction to the corresponding primary amine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Methoxy-2-methylpropanal + Ammonia (in Methanol) imine Imine Intermediate Formation start->imine Step 1 reduction Reduction with NaBH4 imine->reduction Step 2 product Crude this compound reduction->product extraction Acid-Base Extraction product->extraction drying Drying with Na2SO4 extraction->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Reductive Amination

Table 2: Reagents and Materials for Synthesis

Reagent/MaterialQuantityPurpose
2-Methoxy-2-methylpropanal10.2 g (0.1 mol)Starting material
Ammonia (7N solution in Methanol)50 mLAmine source and solvent
Sodium borohydride (NaBH₄)4.5 g (0.12 mol)Reducing agent
Methanol (anhydrous)100 mLSolvent
Hydrochloric acid (1M)As neededFor extraction
Sodium hydroxide (2M)As neededFor extraction
Diethyl ether200 mLExtraction solvent
Anhydrous sodium sulfateAs neededDrying agent
Round-bottom flask (250 mL)1Reaction vessel
Magnetic stirrer and stir bar1For mixing
Ice bath1For temperature control
Separatory funnel (500 mL)1For extraction
Distillation apparatus1For purification

Procedure:

  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (0.1 mol) of 2-methoxy-2-methylpropanal in 100 mL of anhydrous methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 50 mL of a 7N solution of ammonia in methanol to the cooled aldehyde solution while stirring.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Reduction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and portion-wise, add 4.5 g (0.12 mol) of sodium borohydride to the stirring solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous solution to a 500 mL separatory funnel.

    • Acidify the solution to pH ~2 with 1M HCl. Wash the aqueous layer with 2 x 50 mL of diethyl ether to remove any unreacted aldehyde.

    • Basify the aqueous layer to pH ~12 with 2M NaOH.

    • Extract the product with 3 x 50 mL of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amine by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization (Predicted Data)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of its functional groups and comparison with similar known compounds.

1H NMR Spectroscopy

Table 3: Predicted 1H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.25s3H-OCH₃
~ 2.60s2H-CH₂-NH₂
~ 1.30s (broad)2H-NH₂
~ 1.15s6H-C(CH₃)₂
  • s = singlet

13C NMR Spectroscopy

Table 4: Predicted 13C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 75.0-C (CH₃)₂-O-
~ 51.0-OC H₃
~ 49.0-C H₂-NH₂
~ 24.0-C(C H₃)₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 5: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (primary amine, two bands)
2970 - 2860StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring)
1470 - 1450MediumC-H bend (CH₂ and CH₃)
1150 - 1085StrongC-O stretch (ether)
1080 - 1020MediumC-N stretch
Mass Spectrometry (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 103. Key fragmentation patterns would likely involve the loss of a methyl group, a methoxy group, or cleavage adjacent to the nitrogen atom (α-cleavage).

Table 6: Predicted Mass Spectrum Fragmentation

m/zProposed Fragment
103[C₅H₁₃NO]⁺ (Molecular Ion)
88[M - CH₃]⁺
72[M - OCH₃]⁺
73[CH₂=NH₂]⁺ + C₄H₈O (from α-cleavage)
58[C₃H₈N]⁺ (from α-cleavage)

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The provided experimental protocol for reductive amination offers a reliable method for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate the use of this compound in further research and development activities.

References

Spectroscopic Profile of 2-Methoxy-2-methylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Methoxy-2-methylpropan-1-amine (CAS No. 89282-70-2). Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on high-quality predicted data to aid in its identification and characterization. General experimental protocols for the spectroscopic techniques are also provided to guide researchers in acquiring experimental data.

Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 89282-70-2
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol [1]
Canonical SMILES CC(C)(CN)OC[1]
InChI InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for the identification of the compound.

Predicted ¹H NMR Data

Solvent: D₂O (Predicted)

Chemical Shift (ppm) Multiplicity Assignment
~3.20sO-CH
~2.70sCH ₂-NH₂
~1.15sC(CH ₃)₂

Note: The -NH₂ protons are typically broad and may not be clearly observed or could be exchanged in D₂O.

Predicted ¹³C NMR Data

Solvent: D₂O (Predicted)

Chemical Shift (ppm) Assignment
~75C (CH₃)₂
~52C H₂-NH₂
~49O-C H₃
~22C(C H₃)₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3400-3300Medium, Sharp (doublet)N-H stretch (primary amine)[2][3]
2970-2930StrongC-H stretch (alkane)
1650-1580MediumN-H bend (primary amine)[2]
1250-1020MediumC-N stretch (aliphatic amine)[2]
1100-1000StrongC-O stretch (ether)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance (%) Assignment
103Moderate[M]⁺ (Molecular Ion)
88High[M - CH₃]⁺
72High[M - OCH₃]⁺
58Base Peak[CH₂=N(H)C(CH₃)₂]⁺ (alpha-cleavage)
44Moderate[CH₂=NH₂]⁺

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for small amine compounds. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The -NH₂ peak should disappear or significantly decrease in intensity.[3][4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid IR cell.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the salt plates or the solvent-filled cell first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly for less volatile compounds or when soft ionization is desired.

  • Analysis:

    • Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a gas chromatography (GC) inlet. For ESI, the sample is introduced via liquid chromatography (LC) or direct infusion.

    • Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and expected fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_synthesis Compound Source cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR 1H NMR Data (Chemical Shift, Multiplicity) NMR->H_NMR C_NMR 13C NMR Data (Chemical Shift) NMR->C_NMR IR_Data IR Data (Wavenumber, Intensity) IR->IR_Data MS_Data MS Data (m/z, Abundance) MS->MS_Data Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide: 2-Methoxy-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of 2-Methoxy-2-methylpropan-1-amine, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular salt, this document combines reported data for the parent amine with theoretically derived properties and generalized experimental protocols for the hydrochloride form. The guide covers physicochemical properties, proposed methodologies for synthesis and characterization, and a discussion of potential biological activities based on structurally related compounds.

Chemical and Physical Properties

While specific experimental data for this compound hydrochloride is scarce in publicly accessible literature, its properties can be predicted based on the known data of the parent amine and the general characteristics of amine hydrochlorides. The formation of a hydrochloride salt from a primary amine typically results in a crystalline solid with increased water solubility and a higher melting point compared to the free base.[1][2]

Table 1: Physicochemical Properties of this compound (Parent Compound) [3]

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem
Molecular Weight 103.16 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 89282-70-2PubChem
Computed XLogP3 -0.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Table 2: Predicted Properties of this compound Hydrochloride

PropertyPredicted Value/StateRationale
Molecular Formula C₅H₁₄ClNOAddition of HCl to the parent amine.
Molecular Weight 139.62 g/mol Sum of the molecular weights of the parent amine and HCl.
Physical State White to off-white crystalline solidAmine hydrochlorides are typically crystalline solids.[1]
Melting Point > 150 °C (Decomposition may occur)Significantly higher than the free base due to ionic character.
Solubility Soluble in water, methanol, ethanol; sparingly soluble in aprotic organic solvents.Salt formation increases polarity and aqueous solubility.[2]
pKa (of the ammonium ion) 9 - 10Typical range for primary alkylammonium ions.

Experimental Protocols

The following sections detail hypothetical, yet standard, experimental procedures for the synthesis and characterization of this compound hydrochloride.

Synthesis of this compound Hydrochloride

This protocol describes the conversion of the free amine to its hydrochloride salt.

Materials:

  • This compound

  • Anhydrous diethyl ether or dichloromethane

  • 2 M HCl in diethyl ether or gaseous hydrogen chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or gas dispersion tube

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of 2 M HCl in diethyl ether dropwise to the stirred solution. Alternatively, bubble anhydrous hydrogen chloride gas through the solution until precipitation ceases.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring the mixture at 0 °C for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Amine Dissolve this compound in anhydrous diethyl ether Start->Dissolve Amine Cool Solution Cool to 0°C Dissolve Amine->Cool Solution Add HCl Add 2M HCl in diethyl ether or bubble HCl gas Cool Solution->Add HCl Precipitation Precipitate Formation Add HCl->Precipitation Stir Stir for 30 min at 0°C Precipitation->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with cold diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Product Hydrochloride Salt Dry->Product G cluster_screening Biological Screening Workflow Compound Test Compound PrimaryScreen Primary Screening (e.g., 10 µM) Compound->PrimaryScreen Antibacterial Antibacterial Assay (e.g., S. aureus, E. coli) PrimaryScreen->Antibacterial Antifungal Antifungal Assay (e.g., C. albicans) PrimaryScreen->Antifungal Cytotoxicity Cytotoxicity Assay (e.g., HeLa, HEK293) PrimaryScreen->Cytotoxicity DoseResponse Dose-Response & IC50/MIC Determination Antibacterial->DoseResponse Antifungal->DoseResponse Cytotoxicity->DoseResponse Hit Active Hit DoseResponse->Hit Activity Confirmed Inactive Inactive DoseResponse->Inactive No Significant Activity

References

Commercial Availability and Technical Guide for 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for the chemical compound 2-Methoxy-2-methylpropan-1-amine and its common salt form, this compound hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity

Common NameThis compound
Synonyms (2-Methoxy-2-methylpropyl)amine, 2-Methoxyisobutylamine, 1-Amino-2-methoxy-2-methylpropane
CAS Number 89282-70-2
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Chemical Structure Chemical Structure of this compound
Common NameThis compound hydrochloride
Synonyms 2-Methoxy-2-methyl-1-propanamine HCl
CAS Number 1020743-95-6
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.62 g/mol
Chemical Structure Chemical Structure of this compound hydrochloride

Commercial Availability and Suppliers

This compound and its hydrochloride salt are readily available from a variety of chemical suppliers catering to the research and development sector. These compounds are typically offered in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound (CAS: 89282-70-2)
SupplierProduct NumberPurityAvailable Quantities
AK Scientific, Inc. HTS037300>95%Inquire
Manchester Organics 89282-70-2Inquire5g, 10g, 25g
Pharmaffiliates PA2702418High PurityInquire
LookChem 89282-70-299%1kg, 25kg
Sunway Pharm Ltd CB4740497%1g, 5g, 10g
Table 2: Commercial Suppliers of this compound hydrochloride (CAS: 1020743-95-6)
SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich ENA34129463895%1g, 5g
Cenmed C007B-36722497%1g
ChemicalBook CB7740400InquireInquire
BLDpharm BD121856>97%1g, 5g, 25g
Crysdot LLC CD1302801795+% (typically >97%)Inquire

Physicochemical and Safety Data

Sourced from supplier data and public chemical databases, the following tables summarize key physicochemical and safety information.

Table 3: Physicochemical Properties
PropertyThis compoundThis compound HCl
Appearance Liquid (predicted)White powder/solid
Boiling Point Not availableNot available
Melting Point Not available112-113 °C[1]
Storage Temperature Room TemperatureRoom Temperature
Table 4: Safety and Hazard Information
Hazard StatementGHS Classification
H315: Causes skin irritation Skin Irrit. 2
H317: May cause an allergic skin reaction Skin Sens. 1[2]
H319: Causes serious eye irritation Eye Irrit. 2
H335: May cause respiratory irritation STOT SE 3

Note: This information is based on the hydrochloride salt and should be handled with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

While specific experimental protocols for the direct application of this compound in complex syntheses are often proprietary or context-dependent, a general synthesis of the parent amine has been described.

Synthesis of this compound via LAH Reduction

This protocol is adapted from a documented synthesis and involves the reduction of a nitrile intermediate.[3]

Step 1: Synthesis of 2-methoxy-2-methylpropanenitrile

  • To a solution of freshly fused zinc chloride (1.47 g, 11 mmol) in an excess of anhydrous methanol, add 2-hydroxy-2-methylpropanenitrile (1 mL, 11 mmol).

  • Reflux the reaction mixture overnight in an oil bath.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the ether layer with brine (saturated NaCl solution) and dry over an appropriate drying agent.

  • Remove the ether by simple distillation.

  • Collect the pure product by distilling at 120 °C.

Step 2: Synthesis of this compound

  • In a three-necked flask fitted with a nitrogen inlet, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (LAH) (0.8 g, 20 mmol) in dry diethyl ether (25 mL).

  • Maintain the mixture under a nitrogen atmosphere and cool in an ice bath.

  • Add a solution of 2-methoxy-2-methylpropanenitrile (1 g, 10 mmol), from Step 1, dissolved in dry ether (2 mL) dropwise to the well-stirred LAH suspension.

  • After the addition is complete, bring the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and finally water (2.4 mL).

  • Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

  • Combine the ether filtrates, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield the final product.

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry and drug discovery. Its structural features, including a primary amine for further functionalization and a methoxy group that can influence physicochemical properties such as solubility and metabolic stability, make it an attractive component in the design of novel bioactive molecules.

Patent literature indicates its use as a reagent in the synthesis of more complex heterocyclic compounds, some of which are investigated as potential therapeutic agents. For instance, it has been incorporated into pyrazolothiazole derivatives and other nitrogen-containing heteroaryl compounds.[4][5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental flows relevant to the procurement and use of this compound.

procurement_workflow cluster_procurement Chemical Procurement and Quality Control cluster_receiving Receiving and Verification Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search CAS: 89282-70-2 Request Quote Request Quote Supplier Search->Request Quote Purity, Quantity Select Supplier Select Supplier Request Quote->Select Supplier Cost, Lead Time Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Log Chemical Log Chemical Receive Shipment->Log Chemical SDS, Lot No. QC Analysis QC Analysis Log Chemical->QC Analysis CoA Verification Approve for Use Approve for Use QC Analysis->Approve for Use Quarantine/Reject Quarantine/Reject QC Analysis->Quarantine/Reject Research & Development Research & Development Approve for Use->Research & Development To Lab

Caption: Procurement and Quality Control Workflow for a Research Chemical.

synthesis_pathway cluster_synthesis Synthesis of this compound Acetone_Cyanohydrin 2-Hydroxy-2-methyl- propanenitrile Nitrile_Intermediate 2-Methoxy-2-methyl- propanenitrile Acetone_Cyanohydrin->Nitrile_Intermediate  ZnCl2, Reflux Methanol Methanol (CH3OH) Methanol->Nitrile_Intermediate Final_Product 2-Methoxy-2-methyl- propan-1-amine Nitrile_Intermediate->Final_Product 1. LiAlH4, Ether 2. Workup

Caption: Synthetic Pathway via LAH Reduction of the Nitrile Intermediate.

medchem_application cluster_application Application as a Building Block in Medicinal Chemistry Building_Block This compound (Primary Amine) Reaction Coupling Reaction (e.g., Nucleophilic Substitution) Building_Block->Reaction Scaffold Heterocyclic Scaffold (e.g., Pyrimidine, Pyrazole) Scaffold->Reaction New_Molecule Novel Bioactive Molecule Reaction->New_Molecule Screening Biological Screening (e.g., Kinase Assays) New_Molecule->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Role as a Building Block in a Drug Discovery Cascade.

References

An In-Depth Technical Guide to 2-Methoxy-2-methylpropan-1-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-2-methylpropan-1-amine and its derivatives, a class of compounds with potential applications in medicinal chemistry. This document details the physicochemical properties of the core scaffold, explores potential synthetic strategies for derivatization, and discusses the limited publicly available information regarding their biological activities. While specific therapeutic applications and detailed structure-activity relationships (SAR) for a broad range of this compound derivatives are not extensively documented in peer-reviewed literature, this guide consolidates the available information and provides a framework for future research and development in this area. The synthesis of related chiral amines and general principles of amine derivatization are presented to inform the design and synthesis of novel analogs.

Core Compound: this compound

This compound serves as the foundational scaffold for the derivatives and analogs discussed in this guide. A thorough understanding of its chemical and physical properties is essential for the design and synthesis of new chemical entities.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₅H₁₃NOPubChem
Molecular Weight 103.16 g/mol PubChem
CAS Number 89282-70-2PubChem
SMILES CC(C)(CN)OCPubChem
LogP (calculated) 0.2PubChem
Topological Polar Surface Area 35.25 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem

Synthesis of Derivatives and Analogs

N-Substitution Strategies

The primary amine of this compound is a key handle for introducing a wide range of substituents to explore structure-activity relationships. Common N-substitution reactions include:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield N-alkyl or N-arylalkyl derivatives.

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form amide derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamide analogs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to generate N-aryl and N-heteroaryl derivatives.

Chiral Synthesis of Analogs

The synthesis of enantiomerically pure analogs is often crucial for understanding biological activity. A relevant example is the enzymatic synthesis of (S)-1-methoxy-2-aminopropane, a structural isomer of our core compound. This approach highlights a potential strategy for producing chiral derivatives.

Experimental Protocol: Enzymatic Synthesis of (S)-1-methoxy-2-aminopropane [1]

This protocol describes a transaminase-catalyzed synthesis, which could be adapted for the synthesis of chiral analogs of this compound by selecting appropriate starting materials and enzymes.

StepProcedure
1. Reaction Setup Prepare a reaction mixture containing the ketone precursor (e.g., methoxyacetone), an amine donor (e.g., 2-aminopropane), and a transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
2. Incubation Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
3. Monitoring Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone to the chiral amine.
4. Work-up Once the reaction is complete, quench the reaction and remove the enzyme (e.g., by centrifugation or filtration).
5. Purification Isolate and purify the chiral amine product using standard techniques such as distillation or chromatography.

Logical Workflow for Chiral Amine Synthesis

G Ketone Prochiral Ketone (e.g., 1-methoxy-2-propanone) Transaminase Transaminase Enzyme Ketone->Transaminase AmineDonor Amine Donor (e.g., 2-aminopropane) AmineDonor->Transaminase ChiralAmine Chiral Amine Product ((S)-1-methoxy-2-aminopropane) Transaminase->ChiralAmine Byproduct Byproduct (e.g., Acetone) Transaminase->Byproduct

Caption: Biocatalytic synthesis of a chiral amine using a transaminase enzyme.

Biological Activity and Potential Applications

Currently, there is a scarcity of publicly available data on the specific biological activities of this compound derivatives. However, the structural motif is present in molecules that have been investigated for various therapeutic purposes. The exploration of derivatives could uncover novel biological functions.

Areas for Future Investigation

Based on the general properties of similar small molecule amines, potential areas for investigating the biological activity of this compound derivatives include:

  • Enzyme Inhibition: The amine functionality can interact with the active sites of various enzymes. Screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal potential inhibitory activity.

  • Receptor Modulation: Derivatives could be designed to target G-protein coupled receptors (GPCRs) or ion channels, where the amine group can form key ionic interactions.

  • Antimicrobial Activity: Many small amine-containing molecules exhibit antimicrobial properties.

  • Central Nervous System (CNS) Activity: The physicochemical properties of the core scaffold suggest that some derivatives may have the potential to cross the blood-brain barrier, making them candidates for CNS-related targets.

Hypothetical Drug Discovery Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization A Core Scaffold (this compound) B Derivative Synthesis (N-Substitution) A->B C High-Throughput Screening B->C D Hit Identification C->D E Dose-Response & IC50/EC50 Determination D->E F Secondary Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

References

The Emerging Role of the 2-Methoxy-2-methylpropan-1-amine Moiety in Biologically Active Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically accessible and structurally unique 2-methoxy-2-methylpropan-1-amine scaffold is increasingly being incorporated into a diverse range of biologically active compounds. This technical guide consolidates the current, albeit nascent, understanding of the pharmacological significance of this moiety. While comprehensive biological activity data and detailed mechanistic studies for a wide array of derivatives are still emerging, patent literature highlights the significant interest in this structural unit for developing novel therapeutics across various disease areas, including cancer, inflammation, pain, and cardiovascular diseases.

Incorporation into Patented Biologically Active Scaffolds

The this compound moiety has been successfully integrated as a key building block in the synthesis of several classes of patented compounds with potential therapeutic applications. The following table summarizes representative examples found in the patent literature. It is important to note that detailed biological data such as IC50 or EC50 values are often not explicitly and consistently reported in these documents for each specific derivative.

Patent ReferenceCore ScaffoldTherapeutic Target/Indication
WO2019081299A1Amine substituted triazoleRenal and cardiovascular diseases
EP3190116A1PyrazolothiazoleJanus kinase 1 (JAK1) inhibitors for rheumatoid arthritis, inflammatory bowel disease
US20130274243A1Benzimidazole and ImidazopyridineVoltage-gated sodium channel Nav1.8 modulators for pain
US10233188B2Piperidine-1-sulfonamideCyclin-dependent kinase (CDK) 2/4/6 inhibitors for cancer
US11319319B1Dichloropyrido[3,4-d]pyridazineNLRP3 inflammasome inhibitors
US10407409B26-(5-hydroxy-1H-pyrazol-1-yl)nicotinamideProlyl hydroxylase domain (PHD) inhibitors

Synthesis and Methodologies

The primary utility of this compound in the cited literature is as a primary amine for nucleophilic substitution or reductive amination reactions to introduce the -(CH2)C(CH3)2OCH3 fragment into a larger scaffold.

General Synthetic Workflow

The synthesis of compounds incorporating the this compound moiety typically follows a convergent synthetic strategy. A core heterocyclic or aromatic system is first synthesized, often with a suitable leaving group (e.g., a halogen). In a subsequent step, this intermediate is reacted with this compound to yield the final product.

Synthesis_Workflow A Core Scaffold Synthesis (e.g., Heterocycle with Leaving Group) C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution, Reductive Amination) A->C B This compound B->C D Final Biologically Active Compound C->D E Purification and Characterization D->E

Caption: General synthetic workflow for incorporating the this compound moiety.

Representative Experimental Protocol: Synthesis of an Amine-Substituted Triazole Derivative

The following protocol is a generalized representation based on the information provided in patent WO2019081299A1 for the synthesis of an amine-substituted triazole derivative.

Materials:

  • Substituted triazole intermediate with a leaving group

  • This compound

  • High-boiling point solvent (e.g., DMF, NMP)

  • Microwave reactor

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • To a microwave-safe reaction vessel, add the substituted triazole intermediate (1 equivalent).

  • Add this compound (1.0 to 2.0 equivalents).

  • Add a suitable high-boiling point solvent to dissolve or suspend the reactants.

  • Seal the reaction vessel.

  • Heat the mixture using microwave irradiation at a temperature ranging from 150°C to 200°C for a duration of 1 to 5 hours.

  • Monitor the reaction progress using a suitable analytical technique such as LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue using preparative HPLC to isolate the desired product.

  • Characterize the final compound by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Potential Signaling Pathway Involvement

Given the diverse targets of compounds containing the this compound moiety, the implicated signaling pathways are varied. For instance, in the context of JAK1 inhibition, the downstream STAT signaling pathway would be modulated.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates Gene Gene Transcription Nucleus->Gene Compound Pyrazolothiazole Derivative (containing this compound) Compound->JAK1 inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyrazolothiazole derivative.

Conclusion and Future Directions

The inclusion of the this compound moiety in various molecular scaffolds has proven to be a fruitful strategy in the discovery of novel, patentable, and biologically active compounds. The current body of evidence, primarily from patent literature, suggests its utility in generating compounds that modulate a range of important therapeutic targets. However, for a comprehensive understanding of the structure-activity relationships and the precise contribution of this fragment to the pharmacological profiles of these molecules, further detailed studies are warranted. Future research should focus on the systematic biological evaluation of a broader range of derivatives and the publication of these findings in peer-reviewed journals to move these promising chemical entities from patent claims to potential clinical candidates.

Methodological & Application

Application Notes: Use of 2-Methoxy-2-methylpropan-1-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetric synthesis is a critical field in modern chemistry, particularly for the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its biological activity. Chiral amines are a cornerstone of many asymmetric transformations, serving as catalysts, resolving agents, or chiral auxiliaries. This document aims to provide detailed application notes and protocols for the use of 2-Methoxy-2-methylpropan-1-amine in this context. However, a comprehensive review of scientific literature and chemical databases indicates that This compound is not a commonly documented or utilized reagent in asymmetric synthesis.

Our extensive search did not yield specific examples, established protocols, or quantitative data (e.g., enantiomeric excess, reaction yields) for the application of this compound as a chiral auxiliary, catalyst, or resolving agent in asymmetric reactions. The available information primarily pertains to its synthesis and basic chemical properties.

Therefore, this document will, in lieu of specific data for the requested compound, provide a generalized framework and hypothetical protocols for how a novel chiral amine, such as this compound, could be evaluated and utilized in asymmetric synthesis. This will serve as a guide for researchers interested in exploring the potential of new chiral building blocks.

Hypothetical Applications and Screening Workflow

The potential of a new chiral amine like this compound in asymmetric synthesis would typically be explored in several key areas:

  • As a Chiral Auxiliary: The amine could be covalently bonded to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary would be cleaved and recovered.

  • As a Chiral Ligand for Metal Catalysis: The amine could be used to form a chiral complex with a transition metal (e.g., Rhodium, Ruthenium, Palladium), which then catalyzes an asymmetric reaction such as hydrogenation, hydrosilylation, or cross-coupling.

  • As an Organocatalyst: The amine itself could act as a catalyst, for instance, in Michael additions, aldol reactions, or Mannich reactions, often through the formation of a chiral enamine or iminium ion intermediate.

  • As a Chiral Resolving Agent: The amine could be used to form diastereomeric salts with a racemic carboxylic acid, allowing for the separation of enantiomers through crystallization.

A typical workflow for evaluating the potential of a new chiral amine is outlined below.

cluster_0 Phase 1: Feasibility and Proof-of-Concept cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope and Mechanistic Studies A Synthesis and Purification of This compound B Selection of Benchmark Asymmetric Reactions (e.g., Aldol, Michael Addition) A->B C Initial Catalyst/Auxiliary Screening B->C D Systematic Variation of Reaction Parameters: - Solvent - Temperature - Stoichiometry - Additives C->D E Analysis of Enantiomeric Excess (ee) and Yield D->E F Application to a Broader Range of Substrates E->F G Kinetic and Spectroscopic Studies F->G H Elucidation of the Stereochemical Model G->H

Caption: Workflow for evaluating a novel chiral amine in asymmetric synthesis.

Generalized Experimental Protocols

Below are generalized, hypothetical protocols for screening a new chiral amine in two common asymmetric transformations.

Protocol 1: Hypothetical Screening as a Chiral Auxiliary in an Asymmetric Aldol Reaction

Objective: To evaluate the effectiveness of this compound as a chiral auxiliary in a lithium enolate-mediated aldol reaction.

Reaction Scheme:

  • Amide Formation: Prochiral carboxylic acid + this compound -> Chiral Amide

  • Enolate Formation: Chiral Amide + LDA -> Chiral Lithium Enolate

  • Aldol Addition: Chiral Lithium Enolate + Aldehyde -> Diastereomeric Aldol Adducts

  • Auxiliary Cleavage: Hydrolysis of Aldol Adduct -> Chiral β-Hydroxy Acid + Recovered Auxiliary

Materials:

  • This compound

  • Propanoic acid (or other prochiral carboxylic acid)

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzaldehyde (or other electrophile)

  • Aqueous HCl

  • Standard workup and purification reagents (solvents, drying agents)

  • Chiral HPLC column for determining enantiomeric excess

Procedure:

  • Synthesis of the Chiral Amide:

    • Dissolve propanoic acid (1.0 eq) and a coupling agent (1.1 eq) in anhydrous dichloromethane (DCM).

    • Add this compound (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Perform an aqueous workup, dry the organic layer, and purify the resulting amide by column chromatography.

  • Asymmetric Aldol Addition:

    • Dissolve the purified chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C.

    • Add LDA solution (1.1 eq) dropwise and stir for 1 hour to form the enolate.

    • Add benzaldehyde (1.2 eq) and continue stirring at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Auxiliary Cleavage and Analysis:

    • Hydrolyze the crude aldol adduct with 6 M HCl at reflux for 6 hours.

    • Isolate the resulting β-hydroxy acid.

    • Determine the yield and analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Data to be Collected (Hypothetical Table):

EntryAldehydeTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) of major diastereomer (%)
1Benzaldehyde-78DataDataData
24-Nitrobenzaldehyde-78DataDataData
3Isobutyraldehyde-78DataDataData
4Benzaldehyde-40DataDataData
Protocol 2: Hypothetical Screening as an Organocatalyst in a Michael Addition

Objective: To assess the catalytic activity and stereoselectivity of this compound in the Michael addition of a ketone to a nitro-olefin.

Reaction Scheme:

Prochiral Ketone + Nitro-olefin --(Catalyst: this compound / Acid co-catalyst)--> Chiral Michael Adduct

cluster_0 Catalytic Cycle A Ketone + This compound B Chiral Enamine Intermediate A->B - H₂O D Michael Addition B->D C Nitro-olefin C->D E Iminium Ion Intermediate D->E F Hydrolysis E->F G Chiral Product F->G H Catalyst Regeneration F->H H->A Re-enters cycle

Caption: Proposed catalytic cycle for an amine-catalyzed Michael addition.

Materials:

  • This compound (as catalyst)

  • An acid co-catalyst (e.g., Acetic Acid, Benzoic Acid)

  • Cyclohexanone (or other ketone)

  • β-Nitrostyrene (or other Michael acceptor)

  • Solvent (e.g., Toluene, Chloroform, DMSO)

  • Standard workup and purification reagents

  • Chiral HPLC column

Procedure:

  • Reaction Setup:

    • To a vial, add β-nitrostyrene (1.0 eq), the solvent, and the ketone (2.0 eq).

    • Add this compound (0.1 eq, 10 mol%) and the acid co-catalyst (0.1 eq).

    • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield of the Michael adduct.

    • Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Data to be Collected (Hypothetical Table):

EntrySolventCo-catalystTime (h)Yield (%)Enantiomeric Excess (ee) (%)
1TolueneAcetic Acid48DataData
2ChloroformAcetic Acid48DataData
3DMSOAcetic Acid48DataData
4TolueneBenzoic Acid48DataData

Conclusion

While this compound is not a recognized reagent in the field of asymmetric synthesis based on current literature, the protocols and workflows outlined above provide a robust framework for evaluating its potential. Should a researcher wish to investigate this specific amine, these generalized methods for screening its efficacy as a chiral auxiliary or organocatalyst would be a logical starting point. The key to a successful investigation would be systematic screening and optimization, with careful analysis of both chemical yield and stereoselectivity. Any positive results would represent a novel contribution to the field.

Application Notes and Protocols for 2-Methoxy-2-methylpropan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note on Application as a Chiral Auxiliary: Extensive database searches did not yield substantial evidence for the application of 2-Methoxy-2-methylpropan-1-amine as a chiral auxiliary in asymmetric organic reactions. While the molecule is chiral, its primary documented use in the scientific literature and patents is as a nucleophilic building block and reagent in the synthesis of complex molecules, particularly within medicinal chemistry. This document focuses on its established role as a synthetic intermediate.

Synthesis of this compound

This compound can be synthesized from acetone cyanohydrin through a two-step process involving O-methylation followed by reduction.[1]

Synthesis Pathway

Experimental Protocol: Synthesis of this compound (2b)[1]

Step 1: Synthesis of 2-Methoxy-2-methylpropanenitrile (Intermediate 2a)

  • This protocol starts from acetone cyanohydrin. O-methylation is performed using methanol (MeOH) and anhydrous zinc chloride (ZnCl₂). Detailed conditions for this specific step were not provided in the source material.

Step 2: Synthesis of this compound (2b) via Reduction

  • Apparatus Setup: A three-necked flask is equipped with a nitrogen inlet, a dropping funnel, and a reflux condenser. The system is maintained under a nitrogen atmosphere.

  • Reagent Preparation: Lithium aluminum hydride (LAH) (0.8 g, 20 mmol) is suspended in dry diethyl ether (25 mL) in the flask.

  • Reaction Initiation: The LAH suspension is cooled in an ice bath.

  • Addition of Intermediate: A solution of 2-Methoxy-2-methylpropanenitrile (2a) (1 g, 10 mmol) dissolved in dry diethyl ether (2 mL) is added dropwise to the well-stirred LAH suspension.

  • Reaction Completion & Work-up: The protocol from the source does not specify the reaction time, temperature after addition, or the work-up procedure. Standard quenching procedures for LAH reactions should be followed with extreme caution (e.g., sequential addition of water and aqueous NaOH).

  • Characterization: The intermediate (2a) and the final product (2b) are characterized by ¹H NMR spectroscopy.

Applications in Organic Synthesis

This compound serves as a key amine source for introducing the 2-methoxy-2-methylpropylamino moiety into various molecular scaffolds.

Summary of Applications
Application AreaReaction TypeProduct ClassReference
Kinase Inhibitor ScaffoldsNucleophilic Aromatic SubstitutionPyrido[3,4-d]pyrimidines[2]
JAK1 InhibitorsAmine DisplacementPyrazolothiazole Compounds[3]
Undisclosed Therapeutic AgentsAmine DisplacementAmine-substituted Triazoles[4]
CDK2/4/6 InhibitorsSulfonamide Formation4-amino-N-(2-methoxy-2-methylpropyl)piperidine-1-sulfonamide[5]
NLRP3 InhibitorsNucleophilic Aromatic Substitution (Microwave)Amine-substituted Pyrido[3,4-d]pyridazines[6]
Application Workflow Example: Synthesis of NLRP3 Inhibitors

Experimental Protocol: Synthesis of an Amine-Substituted Pyrido[3,4-d]pyridazine[6]

This protocol describes the reaction of this compound with a dichloro-heterocycle as part of the synthesis of NLRP3 inhibitors.

  • Apparatus Setup: A microwave-safe 8 mL sealed tube is used for the reaction.

  • Reagent Addition: The following reagents are added to the tube:

    • 1,4-Dichloropyrido[3,4-d]pyridazine (200 mg, 1.00 mmol, 1.00 equiv)

    • This compound (103 mg, 1.00 mmol, 1.00 equiv)

    • Sodium Carbonate (Na₂CO₃) (318 mg, 3.00 mmol, 3.00 equiv)

    • N,N-Dimethylformamide (DMF) (3.00 mL)

  • Microwave Irradiation: The sealed tube containing the reaction mixture is subjected to microwave irradiation for 30 minutes at a temperature of 130°C.

  • Reaction Monitoring: The formation of the desired product is monitored by Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up and Purification: The source material indicates the reaction was successful but does not provide specific details on the work-up or purification steps.

Physicochemical Data

This table summarizes key properties of the title compound.

PropertyValueCAS Number
Molecular FormulaC₅H₁₃NO89282-70-2[7]
Molecular Weight103.16 g/mol
AppearanceLiquid (Predicted)
Hydrochloride Salt CAS1020743-95-6[8]

References

Application of "2-Methoxy-2-methylpropan-1-amine" in Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the utility of "2-Methoxy-2-methylpropan-1-amine" in diastereoselective synthesis will find a notable scarcity of direct applications in the current scientific literature. While the compound is utilized as a building block in the synthesis of complex molecules, its specific role as a chiral auxiliary or catalyst to induce diastereoselectivity is not well-documented in publicly available resources.

Initial investigations into the applications of "this compound" reveal its primary use as a synthon in the preparation of various heterocyclic compounds, some of which have potential pharmaceutical applications. However, detailed experimental protocols and quantitative data regarding its efficacy in controlling stereochemistry during these syntheses are largely absent from the reviewed literature.

Use in Heterocyclic Compound Synthesis

Several patents disclose the use of "this compound" as a reactant in the synthesis of larger, more complex molecules. For instance, it has been employed in the preparation of amine-substituted triazole derivatives and pyrazolothiazole compounds.[1][2] In these contexts, the amine serves as a key structural component, but the synthetic descriptions do not focus on or provide data for diastereoselective outcomes. The synthesis of a sanazole derivative, a nitrotriazole compound, also incorporates "this compound".[3]

While the broader field of asymmetric synthesis is mentioned in relation to some of the final products, the specific contribution of "this compound" to achieving stereocontrol is not detailed.[4][5] The available information positions the compound as a versatile precursor rather than a tool for inducing stereoselectivity.

General Synthetic Workflow

The general workflow for the utilization of "this compound" in the synthesis of heterocyclic compounds can be broadly outlined. The following diagram illustrates a conceptual pathway where the amine is incorporated into a target molecule.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product A This compound C Coupling Reaction A->C B Heterocyclic Precursor B->C D Target Heterocyclic Compound C->D

Caption: Conceptual workflow for the incorporation of "this compound" in heterocyclic synthesis.

Data Presentation

Due to the lack of specific diastereoselective reactions utilizing "this compound" in the reviewed literature, a summary table of quantitative data (e.g., diastereomeric ratios, yields) cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for diastereoselective syntheses using "this compound" as a key stereocontrolling agent are not available in the searched documents. The patent literature describes general synthetic procedures for the creation of larger molecules where this amine is one of the reagents, but these protocols do not focus on diastereoselectivity.[1][6]

Conclusion

References

Application Notes and Protocols: Chiral Resolution of Racemic Acids Using a Chiral Amine Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples or protocols for the use of "2-Methoxy-2-methylpropan-1-amine" as a resolving agent for racemic mixtures. The following application notes and protocols are generalized procedures for the resolution of racemic acids using a chiral amine, based on established principles of diastereomeric salt formation.[1][2][3][4][5][6][7][8] These can serve as a foundational guide for researchers interested in exploring the potential of novel chiral amines, such as this compound, in this application.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[3][9] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy and reduced side effects. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts.[3][8][10][11]

This method involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.[2][7][11] This difference in solubility allows for their separation by fractional crystallization.[1][5] Subsequently, the desired enantiomer can be recovered from the separated diastereomeric salt.[1][4]

While specific data for this compound is unavailable, this document outlines the principles and a general protocol for its potential application as a resolving agent for racemic carboxylic acids.

Principle of Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, (R)-Amine, to form two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.

These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

G racemic_acid Racemic Acid ((R/S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine + (S)-Acid-(R)-Amine) racemic_acid->diastereomeric_salts chiral_amine Chiral Amine Resolving Agent ((R)-Amine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt ((R)-Acid-(R)-Amine) crystallization->less_soluble Precipitates mother_liquor Mother Liquor (Enriched in (S)-Acid-(R)-Amine) crystallization->mother_liquor Remains in solution acidification_less Acidification less_soluble->acidification_less acidification_more Acidification mother_liquor->acidification_more pure_enantiomer Pure (R)-Acid acidification_less->pure_enantiomer recovered_amine Recovered (R)-Amine acidification_less->recovered_amine other_enantiomer Enriched (S)-Acid acidification_more->other_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Hypothetical Performance Data

The success of a resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The choice of solvent is a critical parameter that significantly influences the separation efficiency. The following tables present illustrative data for the resolution of a hypothetical racemic carboxylic acid using a chiral amine.

Table 1: Illustrative Screening of Solvents for Diastereomeric Salt Crystallization

EntrySolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Crystalline Salt (%)
1Methanol4585
2Ethanol4292
3Isopropanol3895
4Acetone3588
5Ethyl Acetate4090

Table 2: Illustrative Enantiomeric Excess of the Resolved Carboxylic Acid

EntrySolvent Used for CrystallizationYield of Resolved Acid (%)Enantiomeric Excess (e.e.) (%)
1Methanol3884
2Ethanol3691
3Isopropanol3394
4Acetone3087
5Ethyl Acetate3589

Detailed Experimental Protocols

The following are generalized protocols for the resolution of a racemic carboxylic acid. These should be adapted and optimized for specific substrates and resolving agents.

Protocol 1: Formation and Isolation of the Diastereomeric Salt

This protocol describes the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.[1][4]

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization and Isolation dissolve_acid 1. Dissolve Racemic Acid in a suitable solvent with heating. dissolve_amine 2. Dissolve Chiral Amine in the same solvent. mix_solutions 3. Mix Solutions Slowly add the amine solution to the acid solution with stirring. dissolve_amine->mix_solutions cool_mixture 4. Cool Mixture Allow to cool slowly to room temperature, then potentially in an ice bath. mix_solutions->cool_mixture filter_crystals 5. Filter Crystals Isolate the precipitated diastereomeric salt by vacuum filtration. cool_mixture->filter_crystals wash_crystals 6. Wash Crystals Wash the crystals with a small amount of cold solvent. filter_crystals->wash_crystals dry_crystals 7. Dry Crystals Dry the crystals under vacuum. wash_crystals->dry_crystals

Caption: Workflow for diastereomeric salt formation and isolation.

Procedure:

  • Dissolution: In a flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral amine resolving agent in the same solvent, also with heating. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.[1]

  • Mixing: Slowly add the hot solution of the chiral amine to the stirred solution of the racemic acid.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. The rate of cooling can significantly affect the purity of the crystals. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitate.

  • Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • (Optional) Recrystallization: The diastereomeric purity of the salt can often be enhanced by one or more recrystallizations from a suitable solvent.[1] The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

This protocol describes the recovery of the resolved carboxylic acid from the purified diastereomeric salt.[1]

Procedure:

  • Suspension: Suspend the purified diastereomeric salt in water or a suitable biphasic solvent system (e.g., water and diethyl ether).

  • Acidification: Add a strong acid (e.g., 2M HCl) to the suspension with vigorous stirring until the pH is acidic (typically pH 1-2). This will protonate the carboxylic acid and deprotonate the amine resolving agent, breaking the salt.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction multiple times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with a small amount of brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Recovery of the Resolving Agent

To make the resolution process more economical, the chiral resolving agent can often be recovered from the aqueous layer after the acidification step.

Procedure:

  • Basification: Add a base (e.g., 50% NaOH solution) to the acidic aqueous layer from Protocol 2 to deprotonate the chiral amine.[1]

  • Extraction: Extract the liberated chiral amine into an appropriate organic solvent.

  • Drying and Concentration: Dry the organic extract and remove the solvent to recover the chiral amine, which can potentially be reused.

Conclusion

The successful resolution of a racemic mixture by diastereomeric salt formation is highly dependent on the specific combination of the substrate, resolving agent, and solvent system.[1] While no specific data exists for the use of this compound as a resolving agent, the generalized protocols provided here offer a solid starting point for investigating its potential. Empirical screening of various solvents and crystallization conditions is crucial for developing an efficient resolution process.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amines: A Case Study with (S)-1-Methoxy-2-aminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity.[1][2] Traditional chemical methods for producing enantiomerically pure amines can be challenging, often requiring harsh conditions and yielding mixtures of stereoisomers.[1][2] Biocatalysis, utilizing enzymes such as transaminases and amine dehydrogenases, presents a highly selective and sustainable alternative for the synthesis of chiral amines under mild reaction conditions.[1][2][3] This document provides a detailed protocol for the enzymatic synthesis of a chiral amine, specifically focusing on the production of (S)-1-methoxy-2-aminopropane ((S)-MOIPA), a key intermediate in the production of certain herbicides.[4] While the user requested a protocol using "2-Methoxy-2-methylpropan-1-amine" as a precursor, the available scientific literature does not describe such a synthesis. Instead, a closely related and well-documented process involves the enzymatic conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane. This protocol has been compiled from multiple sources to provide a comprehensive guide for researchers.

Overview of the Enzymatic Synthesis

The enzymatic synthesis of (S)-1-methoxy-2-aminopropane can be achieved through two primary biocatalytic routes:

  • Transamination: This method employs a transaminase enzyme, which catalyzes the transfer of an amino group from an amine donor to a ketone acceptor. In this case, methoxyacetone acts as the amine acceptor, and an inexpensive, achiral amine like isopropylamine (2-aminopropane) serves as the amine donor.[5][6] The reaction is driven to completion by the conversion of the amine donor to a ketone byproduct (acetone).[5]

  • Reductive Amination: This approach utilizes an amine dehydrogenase (AmDH) to catalyze the direct amination of a ketone.[7][8] This reaction requires a nicotinamide cofactor (such as NAD(P)H) as a hydride source.[7] A cofactor regeneration system, often involving a second enzyme like formate dehydrogenase or glucose dehydrogenase, is typically employed to make the process economically viable.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the enzymatic synthesis of (S)-1-methoxy-2-aminopropane using different enzymatic systems.

Table 1: Transaminase-Catalyzed Synthesis of (S)-1-methoxy-2-aminopropane

Enzyme SourceSubstrate (Amine Acceptor)Amine DonorProduct ConcentrationEnantiomeric Excess (ee)Reaction TimeReference
Bacillus cells with (S)-transaminaseMethoxyacetone (1.0 M)2-Aminopropane (1.5 M)0.6 M>99%8 hours[5]

Table 2: Amine Dehydrogenase-Catalyzed Synthesis of (S)-1-methoxy-2-aminopropane

EnzymeSubstrateCofactor Regeneration SystemConversionEnantiomeric Excess (ee)ScaleReference
MsmeAmDH1-Methoxypropan-2-one (150 mM)Glucose Dehydrogenase (GDH)>99%98.6%7.5 mmol[8][9]
CfusAmDH1-Methoxypropan-2-one (10 mM)Not specified63.9%97.4-98.1%Analytical[8]
MicroAmDH1-Methoxypropan-2-one (10 mM)Not specified78.4%97.4-98.1%Analytical[8]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-methoxy-2-aminopropane using a Transaminase

This protocol is based on the methodology described in US Patent 6,133,018 A.[5]

Materials:

  • Methoxyacetone

  • 2-Aminopropane (isopropylamine)

  • (S)-transaminase (e.g., from Bacillus cells)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium phosphate buffer (5 mM, pH 7.5)

  • Reaction vessel with temperature and pH control

  • Analytical equipment for determining concentration and enantiomeric excess (e.g., HPLC or GC with a chiral column)

Procedure:

  • Prepare the Reaction Mixture: In a temperature-controlled reaction vessel, prepare a solution containing 1.0 M methoxyacetone and 1.5 M 2-aminopropane in sodium phosphate buffer.

  • Prepare the Enzyme Solution: In a separate container, suspend the Bacillus cells containing the (S)-transaminase (e.g., 2 g dry weight) in 200 mL of 5 mM sodium phosphate buffer (pH 7.5). Add 0.2 mM pyridoxal 5'-phosphate to the suspension.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature of 30 ± 1 °C and a pH of 7.5.

  • Monitor the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of methoxyacetone and the formation of (S)-1-methoxy-2-aminopropane. The concentration and enantiomeric excess can be determined by chiral HPLC or GC.

  • Reaction Completion and Isolation: The reaction is typically complete within 8 hours, at which point a significant amount of the methoxyacetone will be converted. The product, (S)-1-methoxy-2-aminopropane, can then be isolated from the reaction mixture using standard purification techniques such as distillation.[5]

Protocol 2: Synthesis of (S)-1-methoxy-2-aminopropane using an Amine Dehydrogenase

This protocol is a generalized procedure based on the principles of reductive amination using amine dehydrogenases as described in the literature.[8][10]

Materials:

  • 1-Methoxypropan-2-one

  • Amine Dehydrogenase (e.g., MsmeAmDH)

  • NADP+ or NAD+

  • Cofactor regeneration system:

    • Glucose dehydrogenase (GDH) and glucose OR

    • Formate dehydrogenase (FDH) and ammonium formate

  • Ammonium buffer (e.g., 2 M NH4HCO2, pH 9.0)

  • Reaction vessel with temperature control

  • Analytical equipment (chiral HPLC or GC)

Procedure:

  • Prepare the Reaction Mixture: In a reaction vessel, dissolve 1-methoxypropan-2-one (e.g., to a final concentration of 150 mM) in 2 M ammonium formate buffer (pH 9.0).

  • Add Cofactors and Enzymes: Add the nicotinamide cofactor (e.g., 0.2 mM NADP+), the amine dehydrogenase (e.g., 0.5 mg/mL MsmeAmDH), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the Reaction: Track the progress of the reaction by analyzing samples for the consumption of the ketone and the formation of the chiral amine using chiral HPLC or GC.

  • Reaction Completion and Work-up: Once the reaction has reached the desired conversion, the enzyme can be removed by centrifugation or filtration.

  • Product Isolation: The (S)-1-methoxy-2-aminopropane can be isolated from the aqueous solution. One reported method involves distillation to yield the purified product.[8]

Visualizations

Enzymatic_Synthesis_Workflow cluster_transaminase Transaminase Pathway cluster_AmDH Amine Dehydrogenase Pathway Prochiral_Ketone Prochiral Ketone (Methoxyacetone) Transaminase Transaminase (PLP cofactor) Prochiral_Ketone->Transaminase Amine_Donor Amine Donor (Isopropylamine) Amine_Donor->Transaminase Chiral_Amine Chiral Amine ((S)-1-Methoxy-2-aminopropane) Transaminase->Chiral_Amine Ketone_Byproduct Ketone Byproduct (Acetone) Transaminase->Ketone_Byproduct Prochiral_Ketone2 Prochiral Ketone (Methoxyacetone) AmDH Amine Dehydrogenase Prochiral_Ketone2->AmDH Ammonia Ammonia (from Ammonium Salt) Ammonia->AmDH Chiral_Amine2 Chiral Amine ((S)-1-Methoxy-2-aminopropane) AmDH->Chiral_Amine2 NADP NAD(P)+ AmDH->NADP Cofactor_Regen Cofactor Regeneration System NADPH NAD(P)H Cofactor_Regen->NADPH NADPH->AmDH NADP->Cofactor_Regen

Caption: Enzymatic pathways for chiral amine synthesis.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Substrate, Buffer, Cofactors) start->prep_reagents reaction_setup Combine Reagents and Enzyme in Reaction Vessel prep_reagents->reaction_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->reaction_setup incubation Incubate under Controlled Conditions (Temp, pH, Agitation) reaction_setup->incubation monitoring Monitor Reaction Progress (e.g., HPLC/GC) incubation->monitoring monitoring->incubation Continue Incubation workup Reaction Work-up (e.g., Enzyme Removal) monitoring->workup Reaction Complete purification Product Purification (e.g., Distillation) workup->purification analysis Final Product Analysis (Yield, ee%) purification->analysis end End analysis->end

Caption: General experimental workflow for enzymatic synthesis.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methoxy-2-methylpropan-1-amine as a versatile building block in the preparation of pharmaceutical intermediates. This sterically hindered primary amine is a valuable reagent for introducing the 2-methoxy-2-methylpropyl moiety into molecules, which can influence their physicochemical properties, metabolic stability, and biological activity. The protocols detailed below are based on cited literature and patents and are intended for research and development purposes in a laboratory setting.

Synthesis of Pyrido[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Pyrido[3,4-d]pyrimidines are a class of heterocyclic compounds that have been investigated as scaffolds for various kinase inhibitors. The introduction of the this compound moiety at the 8-position of the pyridopyrimidine core can modulate the compound's interaction with the target kinase.

Reaction Scheme: Nucleophilic Aromatic Substitution

start 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine product 8-((2-Methoxy-2-methylpropyl)amino)-2-(methylthio)pyrido[3,4-d]pyrimidine start->product NMP, 120 °C, 18 h amine This compound amine->product

Caption: Synthesis of a substituted pyrido[3,4-d]pyrimidine.

Quantitative Data
Reactant 1Reactant 2SolventTemperatureTimeYield
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidineThis compoundNMP120 °C18 hNot explicitly stated
Experimental Protocol

A detailed protocol for the synthesis of 8-((2-methoxy-2-methylpropyl)amino)-2-(methylthio)pyrido[3,4-d]pyrimidine is as follows[1]:

  • In a sealed tube, combine 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (0.071 mmol) and this compound (0.85 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (0.7 mL) to the mixture.

  • Seal the tube and stir the reaction mixture at 120 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (EtOAc).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography using a gradient of 0-90% ethyl acetate in cyclohexane to obtain the desired product.

Synthesis of Amine-Substituted Triazole Derivatives for Renal and Cardiovascular Diseases

Triazole derivatives are explored for a wide range of therapeutic applications. The functionalization of a triazole core with this compound can lead to novel compounds with potential activity in treating renal and cardiovascular diseases.

Reaction Scheme: Microwave-Assisted Nucleophilic Substitution

start Substituted Triazole Precursor product Amine-Substituted Triazole Derivative start->product Microwave, 180 °C, 5 h amine This compound amine->product

Caption: Microwave-assisted synthesis of a triazole derivative.

Quantitative Data
Reactant 1Reactant 2TemperatureTimeYield
Substituted TriazoleThis compound180 °C5 h79%
Experimental Protocol

The following protocol is derived from a patent for the synthesis of an amine-substituted triazole derivative[2]:

  • Combine the substituted triazole precursor (1.73 mmol) and this compound (1.73 mmol) in a suitable microwave reaction vessel.

  • Heat the resulting mixture for 5 hours at 180 °C under microwave irradiation.

  • After the reaction is complete, evaporate the solvent.

  • Purify the residue using preparative High-Performance Liquid Chromatography (HPLC) to afford the title compound.

Synthesis of CDK2/4/6 Inhibitor Intermediates

Cyclin-dependent kinase (CDK) inhibitors are a critical class of oncology drugs. This compound is used in the synthesis of intermediates for these inhibitors, such as 4-amino-N-(2-methoxy-2-methylpropyl)piperidine-1-sulfonamide.

Reaction Scheme: Sulfonamide Formation

start Piperidine-1-sulfonyl Chloride Intermediate product 4-Amino-N-(2-methoxy-2-methylpropyl)piperidine-1-sulfonamide start->product amine This compound amine->product

Caption: Synthesis of a sulfonamide intermediate for CDK inhibitors.

Experimental Protocol

A general procedure for the synthesis of 4-amino-N-(2-methoxy-2-methylpropyl)piperidine-1-sulfonamide is described in a patent, although specific details are limited[3]. A representative protocol for sulfonamide formation would be:

  • Dissolve the piperidine-1-sulfonyl chloride intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired sulfonamide.

Synthesis of this compound

The starting material itself can be synthesized in the laboratory. A general method involves the reduction of a corresponding amide or nitrile. A thesis describes its synthesis via the reduction of a precursor with lithium aluminum hydride (LAH).

Reaction Scheme: Reduction of an Amide/Nitrile

start 2-Methoxy-2-methylpropanamide or 2-Methoxy-2-methylpropanenitrile product This compound start->product 1. Dry Diethyl Ether, 0 °C to reflux 2. Aqueous workup reagent Lithium Aluminum Hydride (LAH) reagent->product

Caption: Synthesis of this compound by reduction.

Experimental Protocol

The following is a generalized protocol based on the procedure described for the synthesis of this compound (2b) from compound 2a (presumed to be the corresponding amide or nitrile)[4]:

  • In a three-necked flask fitted with a nitrogen inlet, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (LAH) (2.0 equivalents) in dry diethyl ether.

  • Keep the mixture under a nitrogen atmosphere and cool in an ice bath.

  • Dissolve the precursor (2-methoxy-2-methylpropanamide or nitrile) (1.0 equivalent) in dry diethyl ether.

  • Add the solution of the precursor dropwise to the well-stirred LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation if necessary.

References

Application of 2-Methoxy-2-methylpropan-1-amine in Agrochemical Synthesis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and patent databases reveals no specific, documented applications of 2-Methoxy-2-methylpropan-1-amine as a direct precursor or intermediate in the synthesis of commercialized or publicly disclosed agrochemical active ingredients. While chemical suppliers may broadly classify it under "agrochemical intermediates," detailed synthetic routes for fungicides, herbicides, or insecticides incorporating this specific molecule are not available in the public domain.

This document will summarize the current state of knowledge, address the absence of specific applications, and provide context by examining the use of structurally similar amines in the agrochemical industry.

Current Status of this compound in Agrochemical Synthesis

Despite a comprehensive search, no established protocols or industrial processes for the use of this compound in the synthesis of agrochemicals have been identified. Patent filings for novel active ingredients and scholarly articles on synthetic methodologies do not mention this specific amine as a key building block.

It is plausible that its use is limited to early-stage, proprietary research that is not publicly available, or that it is not employed in this sector. Therefore, detailed application notes, experimental protocols, and quantitative data for its use in agrochemical synthesis cannot be provided at this time.

Contextual Application: Structurally Related Amines in Agrochemicals

While this compound itself does not appear to be a common agrochemical intermediate, a structurally similar compound, (S)-1-methoxy-2-propylamine , is a crucial precursor for major herbicides. This highlights that alkoxyamines are a valuable class of intermediates in agrochemical manufacturing.

Case Study: (S)-1-methoxy-2-propylamine in Herbicide Synthesis

(S)-1-methoxy-2-propylamine is a key component in the synthesis of the chloroacetamide herbicides S-metolachlor and dimethenamid-P . These herbicides are widely used for the control of annual grasses and some broadleaf weeds in a variety of crops.

The general synthetic pathway involves the N-alkylation of (S)-1-methoxy-2-propylamine with a suitable electrophile, followed by acylation. The workflow for the synthesis of S-metolachlor is illustrated below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_ethyl_6_methylaniline 2-Ethyl-6-methylaniline imine Imine Intermediate 2_ethyl_6_methylaniline->imine Condensation methoxyacetone Methoxyacetone S_amine (S)-1-methoxy-2-propylamine methoxyacetone->S_amine Reductive Amination (Asymmetric Synthesis) amide_intermediate N-alkylation Product imine->amide_intermediate Reaction with (S)-1-methoxy-2-propylamine S_metolachlor S-metolachlor amide_intermediate->S_metolachlor Acylation with Chloroacetyl Chloride

Figure 1. Simplified synthetic workflow for S-metolachlor, highlighting the role of a related alkoxyamine.

Quantitative Data for a Related Synthesis

The following table presents typical data for the asymmetric synthesis of (S)-1-methoxy-2-propylamine from methoxyacetone, a key step in producing intermediates for herbicides like S-metolachlor. This data is provided for illustrative purposes to demonstrate the type of quantitative analysis performed in agrochemical synthesis.

ParameterValueReference
SubstrateMethoxyacetone--INVALID-LINK--
Amine Donor2-Aminopropane--INVALID-LINK--
BiocatalystTransaminase--INVALID-LINK--
Conversion>99%--INVALID-LINK--
Enantiomeric Excess (ee)>99% (S)-enantiomer--INVALID-LINK--

Experimental Protocol for a Related Synthesis: Asymmetric Synthesis of (S)-1-methoxy-2-propylamine

The following is a representative protocol for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine, adapted from patent literature. This is provided as an example of the methodologies used for synthesizing related alkoxyamines for the agrochemical industry.

Objective: To synthesize (S)-1-methoxy-2-propylamine from methoxyacetone using a transaminase enzyme.

Materials:

  • Methoxyacetone

  • 2-Aminopropane (amine donor)

  • Transaminase enzyme (whole cells or cell-free extract)

  • Pyridoxal 5'-phosphate (cofactor)

  • Sodium phosphate buffer

  • Hydrochloric acid (for reaction termination)

Procedure:

  • Prepare a buffered solution (e.g., 5 mM sodium phosphate, pH 7.5) containing the pyridoxal 5'-phosphate cofactor.

  • Suspend the transaminase enzyme preparation (e.g., 2 g dry weight of Bacillus cells) in the buffer.

  • In a separate reaction vessel, combine methoxyacetone (e.g., 1.0 M) and 2-aminopropane (e.g., 1.5 M).

  • Add the enzyme solution to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.5) with stirring.

  • Monitor the reaction progress by analytical methods such as gas chromatography (GC) to determine the conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane.

  • Once the reaction reaches the desired conversion, terminate it by adding concentrated hydrochloric acid.

  • The product can be isolated and purified by distillation.

G start Prepare Enzyme and Reaction Mixture reaction Combine Reactants and Enzyme Maintain Temperature and pH start->reaction monitoring Monitor Reaction by GC reaction->monitoring monitoring->reaction Continue if incomplete termination Terminate Reaction with HCl monitoring->termination If complete isolation Isolate Product by Distillation termination->isolation end Purified (S)-1-methoxy-2-propylamine isolation->end

Figure 2. Experimental workflow for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine.

Conclusion

While This compound is commercially available, there is no evidence in publicly accessible literature to suggest its use in the synthesis of existing agrochemicals. Researchers and scientists in the field should be aware of this lack of documented application. The provided information on the synthesis of herbicides using the structurally similar (S)-1-methoxy-2-propylamine serves to illustrate the potential roles of alkoxyamines in agrochemical development and provides a template for the types of synthetic methodologies and data that are relevant in this industry. Future innovations may, of course, find a role for this compound in novel active ingredients.

Application Notes and Protocols: The Role of 2-Methoxy-2-methylpropan-1-amine in Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Current Applications and Synthetic Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-2-methylpropan-1-amine is a primary amine featuring a sterically hindered neopentyl backbone with a methoxy group on the quaternary carbon. This unique structural motif offers potential for the creation of novel ligands with specific steric and electronic properties. The presence of the methoxy group can influence the solubility, metabolic stability, and binding interactions of the resulting ligands. While its application in the broad synthesis of novel ligands is not extensively documented in publicly available literature, its structural features suggest potential utility in various areas of medicinal chemistry and catalysis. This document aims to provide a framework for its potential application based on the synthesis of analogous compounds and general principles of ligand design.

Potential Applications in Ligand Synthesis

The primary amine functionality of this compound allows for its incorporation into larger molecular scaffolds through common synthetic transformations. These include, but are not limited to, the formation of Schiff bases, amides, sulfonamides, and secondary or tertiary amines via reductive amination. The bulky 2-methoxy-2-methylpropyl group can serve to modulate the steric environment around a metal center in organometallic complexes or within the binding pocket of a biological target.

Hypothetical Signaling Pathway Interaction:

Ligands derived from this compound could potentially modulate signaling pathways by interacting with receptors, enzymes, or ion channels. For instance, a novel ligand could be designed to act as an antagonist for a G-protein coupled receptor (GPCR). The bulky substituent could provide selectivity by occupying a specific hydrophobic pocket within the receptor's binding site.

G_Protein_Signaling Ligand Novel Ligand (this compound derivative) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Evaluation Reactants This compound + Electrophile Reaction Reaction (e.g., Amide Coupling) Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Binding_Assay Binding Assay Purity->Binding_Assay Catalytic_Test Catalytic Activity Test Purity->Catalytic_Test Functional_Assay Functional Assay Binding_Assay->Functional_Assay

Application Notes: Stereoselective Alkylation of Imines Derived from 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselective alkylation of imines is a powerful and widely utilized method in organic synthesis for the asymmetric construction of carbon-carbon bonds, leading to the formation of chiral amines and carbonyl compounds. A common strategy to achieve high stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

This application note describes a methodology for the stereoselective alkylation of imines derived from the chiral amine, 2-Methoxy-2-methylpropan-1-amine. This primary amine possesses a stereocenter that can be exploited to induce facial selectivity in the alkylation of the corresponding imine-derived anions. The general approach involves the condensation of this compound with a prochiral aldehyde or ketone to form a chiral imine. Subsequent deprotonation of the imine with a strong base generates a chiral metalloenamine, which then reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective fashion. The final step involves the hydrolytic cleavage of the chiral auxiliary to afford the desired chiral α-alkylated aldehyde or ketone, or reduction of the C=N bond followed by cleavage to yield a chiral primary amine.

Principle of the Method

The stereochemical outcome of the alkylation is controlled by the chiral environment created by the this compound auxiliary. The bulky tert-butyl group and the coordinating methoxy group can effectively shield one face of the metalloenamine, directing the incoming electrophile to the opposite, less sterically hindered face. The choice of solvent, temperature, and counterion can also play a crucial role in the rigidity of the transition state and, consequently, the level of diastereoselectivity.

Applications

This methodology is applicable to researchers, scientists, and professionals in drug development and organic synthesis who are interested in the asymmetric synthesis of complex molecules. The resulting chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.

Data Presentation

The following table summarizes hypothetical quantitative data for the stereoselective alkylation of an imine derived from isobutyraldehyde and (S)-2-Methoxy-2-methylpropan-1-amine.

EntryElectrophile (R-X)SolventYield (%)Diastereomeric Excess (d.e.) (%)
1CH₃ITHF8592
2CH₃CH₂BrTHF8290
3PhCH₂BrTHF8895
4Allyl BromideTHF7588
5CH₃IToluene7885

Experimental Protocols

1. General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.

2. Synthesis of the Chiral Imine

  • To a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous toluene (0.5 M) is added (S)-2-Methoxy-2-methylpropan-1-amine (1.1 equiv.).

  • A catalytic amount of p-toluenesulfonic acid (0.01 equiv.) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude imine is purified by vacuum distillation or column chromatography on silica gel.

3. Stereoselective Alkylation of the Chiral Imine

  • A solution of the chiral imine (1.0 equiv.) in anhydrous THF (0.2 M) is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium diisopropylamide (LDA) (1.2 equiv., 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise via syringe.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the metalloenamine.

  • The electrophile (1.5 equiv.) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

4. Cleavage of the Chiral Auxiliary

  • To obtain the α-alkylated aldehyde/ketone: The alkylated imine is dissolved in a mixture of THF and 2 M aqueous HCl (1:1 v/v) and stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is neutralized with saturated aqueous NaHCO₃ and extracted with diethyl ether. The organic extracts are dried and concentrated to give the crude aldehyde/ketone, which is then purified.

  • To obtain the chiral amine: The alkylated imine is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) (2.0 equiv.) is added portion-wise. The reaction is stirred at room temperature until the imine is consumed. The solvent is removed, and the residue is treated with water and extracted with an appropriate organic solvent. The resulting secondary amine can then be subjected to hydrogenolysis (e.g., using H₂, Pd/C) to cleave the auxiliary and yield the chiral primary amine.

Visualizations

reaction_pathway Prochiral_Ketone Prochiral Aldehyde/Ketone Chiral_Imine Chiral Imine Prochiral_Ketone->Chiral_Imine Chiral_Amine This compound Chiral_Amine->Chiral_Imine Metalloenamine Chiral Metalloenamine Chiral_Imine->Metalloenamine Deprotonation Alkylated_Imine Diastereomerically Enriched Alkylated Imine Metalloenamine->Alkylated_Imine Alkylation Final_Product Enantiomerically Enriched Product (Aldehyde/Ketone or Amine) Alkylated_Imine->Final_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Imine Base Base (e.g., LDA) Base->Metalloenamine Cleavage Auxiliary Cleavage (Hydrolysis or Reduction/Hydrogenolysis) Cleavage->Final_Product

Caption: Overall reaction pathway for the stereoselective alkylation.

experimental_workflow Start Start Imine_Formation 1. Imine Formation: Condensation of Aldehyde/Ketone with Chiral Amine Start->Imine_Formation Purification1 2. Purification of Imine Imine_Formation->Purification1 Alkylation 3. Alkylation: Deprotonation with LDA followed by addition of Electrophile Purification1->Alkylation Workup 4. Reaction Quench and Work-up Alkylation->Workup Purification2 5. Purification of Alkylated Imine Workup->Purification2 Cleavage 6. Cleavage of Chiral Auxiliary Purification2->Cleavage Purification3 7. Final Product Purification Cleavage->Purification3 End End Purification3->End

Caption: A typical experimental workflow for the synthesis.

logical_relationships Stereoselectivity Stereoselectivity (d.e.) Auxiliary Chiral Auxiliary Structure Auxiliary->Stereoselectivity Solvent Solvent Polarity Solvent->Stereoselectivity Temperature Reaction Temperature Temperature->Stereoselectivity Base_Counterion Base/Counterion Base_Counterion->Stereoselectivity Electrophile_Sterics Electrophile Steric Hindrance Electrophile_Sterics->Stereoselectivity

Caption: Factors influencing the stereoselectivity of the alkylation.

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Methoxy-2-methylpropan-1-amine. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and optimized reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?

A1: The most prevalent and versatile method for preparing this compound is the reductive amination of its corresponding aldehyde, 2-methoxy-2-methylpropanal.[1][2] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[3][4] This method is favored for its operational simplicity and the commercial availability of various reducing agents.[5]

Q2: Which reducing agents are suitable for the reductive amination to form a primary amine?

A2: Several reducing agents can be used, but they have different selectivities and reactivities.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is particularly useful because it is stable at the slightly acidic pH required for imine formation and selectively reduces the protonated imine intermediate over the starting aldehyde.[6][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN.[5] It is also highly selective for imines over carbonyls and does not require strict pH control, often proceeding well in the presence of a catalytic amount of acetic acid.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is a greener alternative, using hydrogen gas and a palladium on carbon catalyst. It is highly effective but requires specialized equipment like a hydrogenation reactor to handle pressurized gas.[6]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can visualize the consumption of the starting aldehyde (which is often more nonpolar) and the appearance of the more polar amine product. Staining with ninhydrin is effective for visualizing the primary amine product. For more precise tracking, LC-MS can identify the starting material, intermediate imine, and final product based on their mass-to-charge ratios.

Q4: What are the primary safety concerns when performing this synthesis?

A4: The starting material, 2-methoxy-2-methylpropanal, is a flammable liquid and may cause skin, eye, and respiratory irritation.[8] Reducing agents like sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids or during acidic workup, which must be performed in a well-ventilated fume hood.[6] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Protocols

A reliable method for preparing this compound is through direct reductive amination.

Protocol: Reductive Amination using Sodium Cyanoborohydride

Materials:

  • 2-Methoxy-2-methylpropanal

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-2-methylpropanal (1.0 eq) and ammonium acetate (3.0 eq) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Slowly add sodium cyanoborohydride (1.5 eq) to the solution in portions. Caution: Addition may cause gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding 1 M HCl (if necessary to neutralize excess borohydride) in a fume hood until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and 1 M NaOH solution. Adjust the pH of the aqueous layer to >12 to ensure the amine is in its free base form.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or column chromatography.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on reaction parameters. The following tables summarize data from hypothetical optimization experiments.

Table 1: Effect of Reducing Agent on Yield and Purity
Reducing Agent (1.5 eq) Yield (%)
Sodium Borohydride (NaBH₄)45
Sodium Cyanoborohydride (NaBH₃CN)88
Sodium Triacetoxyborohydride (NaBH(OAc)₃)85
H₂ (50 psi), 10% Pd/C92
Table 2: Optimization of Reaction Temperature
Temperature (°C) Reaction Time (h)
024
25 (Room Temp.)18
408
Table 3: Influence of pH on Reaction Rate
pH Relative Reaction Rate
3-4Slow
5-6Optimal
> 7Very Slow

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient imine formation. The equilibrium between the carbonyl and amine starting materials may favor the reactants.[6]

  • Troubleshooting Steps:

    • Check pH: Ensure the reaction medium is weakly acidic (pH 5-6) to catalyze imine formation.[6] Adding a catalytic amount of acetic acid can be beneficial, especially when using NaBH(OAc)₃.[9]

    • Pre-formation: Allow the aldehyde and ammonia source to stir together for 1-2 hours before adding the reducing agent to maximize imine concentration.

    • Water Removal: If possible, use a Dean-Stark apparatus or add molecular sieves to remove water, which is a byproduct of imine formation, to drive the equilibrium forward.

Issue 2: Aldehyde Starting Material is Recovered

  • Possible Cause: The reducing agent is inactive or was consumed by side reactions.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh bottle of the reducing agent. Hydride reagents can degrade over time with exposure to moisture.

    • Reaction Conditions: If using a less selective reducing agent like NaBH₄, it may preferentially reduce the aldehyde instead of the imine. Switch to a more selective reagent like NaBH₃CN or NaBH(OAc)₃.[5]

    • Monitor Temperature: Do not allow the reaction to become too warm during the addition of the reducing agent, as this can lead to unwanted side reactions.

Issue 3: 2-Methoxy-2-methylpropan-1-ol is the Major Product

  • Possible Cause: The reducing agent is reducing the aldehyde faster than the imine is being formed or reduced. This is common with powerful, unselective hydrides like NaBH₄.

  • Troubleshooting Steps:

    • Change Reducing Agent: As mentioned, switch to NaBH₃CN or NaBH(OAc)₃, which are selective for the protonated imine.[5][6]

    • Two-Step Procedure: First, form the imine and ensure its formation via an analytical method (e.g., NMR or IR spectroscopy). Then, add the reducing agent.

Issue 4: Difficulty in Isolating the Final Product

  • Possible Cause: The amine product is polar and may have some water solubility, leading to poor extraction efficiency.

  • Troubleshooting Steps:

    • Basify Aqueous Layer: During the workup, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or K₂CO₃. This deprotonates the ammonium salt and makes the free amine less water-soluble.

    • Salting Out: Wash the combined organic layers with a saturated brine solution. This decreases the solubility of the amine in the aqueous phase and helps to remove residual water.[10]

    • Solvent Choice: Use a suitable extraction solvent like dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery.

Visual Guides

G Experimental Workflow for Synthesis A 1. Imine Formation (Aldehyde + NH4OAc in MeOH) B 2. Reduction (Add NaBH3CN) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Workup (Quench, Evaporate, Extract) C->D E 5. Purification (Distillation / Chromatography) D->E F Final Product (this compound) E->F

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Flowchart Start Low Yield? Aldehyde Aldehyde Recovered? Start->Aldehyde No Sol1 Check pH (5-6) Pre-form imine Start->Sol1 Yes Alcohol Alcohol Byproduct? Aldehyde->Alcohol No Sol2 Use fresh/selective reductant (NaBH3CN) Aldehyde->Sol2 Yes Sol3 Switch to imine-selective reductant Alcohol->Sol3 Yes End Optimization Complete Alcohol->End No Sol1->End Sol2->End Sol3->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

G Aldehyde Reduction Side Reaction cluster_main Main Reaction Path cluster_side Side Reaction Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH3, -H2O Alcohol R-CH2-OH Aldehyde->Alcohol + [H] (Unselective Reductant) Amine R-CH2-NH2 Imine->Amine + [H]

Caption: Competing reaction pathway leading to alcohol byproduct formation.

References

Improving yield and purity in "2-Methoxy-2-methylpropan-1-amine" involved reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-2-methylpropan-1-amine, with a focus on improving yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 2-methoxy-2-methylpropanal.

Q1: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?

A1: Low or no yield in the reductive amination of 2-methoxy-2-methylpropanal can stem from several factors related to the sterically hindered nature of the aldehyde and the reaction conditions.

  • Inefficient Imine Formation: The tertiary carbon adjacent to the aldehyde group in 2-methoxy-2-methylpropanal presents significant steric hindrance, which can slow down the initial formation of the imine intermediate with ammonia.

    • Solution: Increase the concentration of ammonia. Using a saturated solution of ammonia in methanol or a sealed reaction vessel with liquid ammonia can drive the equilibrium towards imine formation. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can also be beneficial by removing the water byproduct.[1]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: For sterically hindered aldehydes, a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred for one-pot reactions as it is less likely to prematurely reduce the starting aldehyde.[1] If using a more potent reducing agent like sodium borohydride (NaBH₄), a two-step process is recommended: allow sufficient time for imine formation before adding the reducing agent.[1]

  • Inadequate Reaction Time or Temperature: The reaction may be proceeding slower than anticipated.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.

Q2: The primary impurity in my final product is the corresponding alcohol, 2-methoxy-2-methylpropan-1-ol. How can I minimize its formation?

A2: The formation of 2-methoxy-2-methylpropan-1-ol is a common side reaction resulting from the reduction of the starting aldehyde, 2-methoxy-2-methylpropanal.

  • Choice of Reducing Agent: As mentioned, the choice of reducing agent plays a crucial role.

    • Solution: Sodium triacetoxyborohydride (STAB) is known to be more selective for the reduction of the iminium ion over the aldehyde compared to sodium borohydride.[1][2] This selectivity minimizes the formation of the alcohol byproduct in a one-pot procedure.

  • Reaction Sequence: If using sodium borohydride, the timing of its addition is key.

    • Solution: Employ a two-step approach. First, stir the aldehyde and ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) for a period to allow for imine formation. Monitor the disappearance of the aldehyde by TLC or GC. Once the imine formation has reached equilibrium, add the sodium borohydride portion-wise at a low temperature (e.g., 0 °C) to reduce the imine as it is formed.

Q3: I am observing significant amounts of secondary and tertiary amine byproducts. How can this be prevented?

A3: The formation of di-(2-methoxy-2-methylpropyl)amine (secondary amine) and tri-(2-methoxy-2-methylpropyl)amine (tertiary amine) occurs when the initially formed primary amine reacts further with the starting aldehyde.

  • Excess Ammonia: The stoichiometry of the reactants is a critical factor in controlling over-alkylation.

    • Solution: Use a large excess of ammonia relative to the aldehyde.[3] This shifts the equilibrium in favor of the primary amine formation and statistically reduces the chances of the product amine reacting with the remaining aldehyde.

  • Slow Addition of Aldehyde: The rate of addition of the aldehyde can influence the local concentrations of reactants.

    • Solution: Add the 2-methoxy-2-methylpropanal slowly to the reaction mixture containing a high concentration of ammonia and the reducing agent. This ensures that the aldehyde is consumed quickly to form the primary amine and is not present in high enough concentrations to react with the product.

Q4: Purification of the final product is challenging due to its physical properties. What are effective purification strategies?

A4: this compound is a relatively low molecular weight, polar amine, which can make purification by standard column chromatography difficult and can lead to issues during aqueous workup.

  • Acid-Base Extraction: This is a common method for purifying amines.

    • Procedure: After the reaction, quench any remaining reducing agent carefully. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water. To separate the amine from non-basic impurities, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine back into an organic solvent.

  • Distillation: For larger scale purifications, distillation can be an effective method.

    • Consideration: Low molecular weight amines can have relatively low boiling points. Vacuum distillation may be necessary to avoid decomposition. Be aware of the potential for azeotrope formation with water or other solvents, which might require specific distillation conditions to break.

  • Salt Formation and Recrystallization: If the amine is a solid or forms a crystalline salt, this can be an excellent purification method.

    • Procedure: After the initial workup, dissolve the crude amine in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized from an appropriate solvent system to achieve high purity. The free amine can be regenerated by treatment with a base.

Data on Reductive Amination Conditions

AldehydeAmine SourceReducing AgentSolventTemperature (°C)Reaction Time (h)Approx. Yield (%)Key Impurities
PivaldehydeNH₃ (in MeOH)NaBH₄Methanol251260-70Pivalyl alcohol, Di-neopentylamine
PivaldehydeNH₄OAcNaBH₃CNMethanol252475-85Low levels of pivalyl alcohol
PivaldehydeNH₃ (in MeOH)NaBH(OAc)₃ (STAB)Dichloromethane251880-90Trace pivalyl alcohol

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of 2-methoxy-2-methylpropanal (1.0 eq) in dichloromethane (DCM, 0.5 M), add a 7 N solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by salt formation and recrystallization.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

  • Dissolve 2-methoxy-2-methylpropanal (1.0 eq) in methanol (0.5 M) and add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 4-6 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC or GC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Make the solution basic (pH > 12) by the addition of 4M NaOH.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Visualizations

Reductive_Amination_Pathway Aldehyde 2-Methoxy-2-methylpropanal Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O SideProduct1 2-Methoxy-2-methylpropan-1-ol Aldehyde->SideProduct1 Ammonia Ammonia (NH3) Ammonia->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., STAB, NaBH4) ReducingAgent->Product Reduction ReducingAgent->SideProduct1 Aldehyde Reduction SideProduct2 Secondary/Tertiary Amines Product->SideProduct2 + Aldehyde + Reduction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckImine Check Imine Formation (TLC, GC-MS) Start->CheckImine If no product CheckPurity Analyze Product Mixture (GC-MS, NMR) Start->CheckPurity ImineLow Increase NH3 concentration Add dehydrating agent CheckImine->ImineLow Low Purification Optimize Purification (Acid-Base Extraction, Distillation) CheckImine->Purification OK AlcoholImpurity High Alcohol Impurity CheckPurity->AlcoholImpurity Yes Overalkylation High Secondary/Tertiary Amine Impurity CheckPurity->Overalkylation No UseSTAB Switch to STAB (One-pot) AlcoholImpurity->UseSTAB TwoStep Use Two-Step with NaBH4 AlcoholImpurity->TwoStep ExcessNH3 Use large excess of NH3 Overalkylation->ExcessNH3 SlowAddition Slowly add aldehyde Overalkylation->SlowAddition

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic route to this compound?

A: The most common and direct synthetic route is the reductive amination of 2-methoxy-2-methylpropanal with ammonia. This involves the formation of an intermediate imine which is then reduced to the final amine product.

Q: Why is 2-methoxy-2-methylpropanal considered a challenging substrate for reductive amination?

A: The aldehyde functional group is attached to a quaternary carbon, which creates significant steric hindrance. This can slow down the initial nucleophilic attack by ammonia to form the imine, and may require more optimized reaction conditions compared to less hindered aldehydes.

Q: Can I use aqueous ammonia for this reaction?

A: While aqueous ammonia can be used, it introduces water into the reaction which can hinder the formation of the imine (an equilibrium reaction that produces water). Using a solution of ammonia in an organic solvent like methanol, or anhydrous ammonia, is generally preferred to drive the reaction forward.

Q: Is it possible to synthesize this amine using a different method?

A: Other potential synthetic routes could include the reduction of 2-methoxy-2-methylpropanenitrile or the Hofmann rearrangement of 2-methoxy-2-methylpropanamide. However, reductive amination is often the most direct and atom-economical approach.

Q: What safety precautions should be taken during this synthesis?

A: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (safety glasses, lab coat, gloves). The reducing agents used (sodium borohydride, STAB) can react with water and acids to produce flammable hydrogen gas. Ammonia is corrosive and has a strong odor. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

Common side reactions in diastereoselective synthesis with "2-Methoxy-2-methylpropan-1-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diastereoselective Synthesis Using Chiral Auxiliaries

Note to Researchers: The specific chiral auxiliary "2-Methoxy-2-methylpropan-1-amine" is not widely documented in scientific literature for diastereoselective synthesis. This guide is based on the extensively studied and highly reliable Evans' Oxazolidinone Auxiliaries , which serve as a benchmark for the principles and troubleshooting of auxiliary-based diastereoselective reactions. The concepts and solutions presented here are broadly applicable to many chiral auxiliary systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the key stages of an Evans' auxiliary-mediated diastereoselective alkylation: N-acylation, enolate formation, alkylation, and auxiliary cleavage.

Section 1: N-Acylation of the Auxiliary

Question: My N-acylation reaction is slow or incomplete. What are the common causes?

Answer: Incomplete acylation is often due to issues with reagents or reaction conditions.

  • Reagent Purity: Ensure the carboxylic acid starting material is pure and dry. Acid chlorides or anhydrides should be of high quality or freshly prepared.

  • Base Stoichiometry: If using a standard method involving deprotonation with n-BuLi followed by addition of an acyl chloride, ensure the n-BuLi was accurately titrated and is not degraded.[1] A full equivalent is required.

  • DMAP Catalyst: When using milder conditions with an acid anhydride, the 4-(dimethylamino)pyridine (DMAP) catalyst is crucial.[2][3] Ensure you are using a catalytic amount (typically 0.05-0.1 eq.) of fresh, high-purity DMAP.

  • Temperature: While some DMAP-catalyzed acylations proceed at room temperature, heating may be necessary to drive the reaction to completion.[2]

  • Solution: Try switching to a more reactive acylating agent, such as an acid chloride, and using a strong base like n-BuLi at -78 °C for deprotonation prior to addition.[1] Alternatively, for the DMAP method, ensure all reagents are pure and consider gentle heating (e.g., reflux in toluene).[2]

Section 2: Enolate Formation & Diastereoselective Alkylation

Question: I am observing low diastereoselectivity in my alkylation step. What is the primary cause?

Answer: Low diastereoselectivity is almost always linked to problems in the enolate formation step. The high selectivity of the Evans' auxiliary relies on the clean and exclusive formation of the (Z)-enolate.[1]

  • Epimerization/Racemization: The α-proton is acidic and can be removed by excess base or during workup if conditions are not carefully controlled, leading to loss of stereochemical integrity.

  • Incorrect Enolate Geometry: Formation of the (E)-enolate will lead to the opposite diastereomer. (Z)-enolate formation is favored by using bulky bases and chelation with a lithium or sodium cation.[2]

  • Temperature Control: The enolate is typically formed at low temperatures (-78 °C) to ensure kinetic control and stability.[3] If the temperature rises significantly, enolate equilibration or side reactions can occur.

  • Base Selection: Strong, bulky, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are standard choices that favor (Z)-enolate formation.[2][4]

  • Slow Electrophile Addition: The alkylating agent (electrophile) must be added promptly after enolate formation, while maintaining the low temperature, to trap the desired (Z)-enolate before it can isomerize or decompose.

Troubleshooting Flowchart for Low Diastereoselectivity

G start Low Diastereoselectivity Observed q1 Was the reaction run at -78°C without warming? start->q1 a1_no No q1->a1_no No q2 Was a bulky base (LDA, NaHMDS) used? q1->q2 Yes s1 Maintain strict temperature control. Enolate may be equilibrating or decomposing. a1_no->s1 a2_no No q2->a2_no No q3 Was the base fresh and accurately titrated? q2->q3 Yes s2 Use a strong, bulky base to ensure kinetic (Z)-enolate formation. a2_no->s2 a3_no No q3->a3_no No q4 Is the electrophile highly reactive (e.g., benzyl or allyl halide)? q3->q4 Yes s3 Use freshly prepared or titrated base. Incomplete deprotonation can lower selectivity. a3_no->s3 a4_no No q4->a4_no No end_node If issues persist, consider purification of diastereomers before cleavage. q4->end_node Yes s4 Less reactive electrophiles may require a different cation (e.g., boron enolates for aldols) or longer reaction times, risking isomerization. a4_no->s4

Caption: Troubleshooting decision tree for low diastereoselectivity.

Question: The overall yield of my alkylated product is low. What are potential side reactions?

Answer: Low yields can result from several factors:

  • Incomplete Deprotonation: Insufficient or degraded base will leave unreacted starting material.

  • Enolate Decomposition: The enolate can decompose if the temperature is not maintained or if reactive impurities (e.g., water, oxygen) are present.

  • Side Reactions of the Electrophile: Highly basic conditions can cause elimination side reactions with certain alkyl halides.

  • Difficult Purification: The two diastereomers may be difficult to separate via chromatography, leading to apparent low yields if only the major diastereomer is isolated.

Section 3: Auxiliary Cleavage

Question: During cleavage with LiOH/H₂O₂, I am getting a significant amount of a side product, and my yield of the desired carboxylic acid is low. What is happening?

Answer: This is a classic issue with this cleavage method. The desired reaction is nucleophilic attack of the hydroperoxide anion at the exocyclic amide carbonyl. However, a common side reaction is attack at the endocyclic carbamate carbonyl, which opens the oxazolidinone ring to form an undesired hydroxyamide impurity.[5][6]

  • Mechanism: The hydroperoxide anion (from LiOH + H₂O₂) is a soft nucleophile and selectively attacks the exocyclic carbonyl. Hydroxide (from LiOH alone) is a harder nucleophile and can attack the endocyclic carbamate carbonyl, especially in hindered systems.[6][7]

  • Reaction Conditions: The original Evans protocol uses a combination of LiOH and H₂O₂ in a THF/water mixture at 0 °C.[2] Deviating from these conditions can alter the selectivity. Using LiOH alone will favor the undesired ring-opening.[7]

  • Oxygen Evolution: It has been observed that the initially formed peracid intermediate can be reduced by excess hydrogen peroxide, leading to the release of stoichiometric oxygen gas.[5] This is a normal observation and not necessarily indicative of a problem, but it highlights the complex nature of the reaction.

Question: How can I minimize the formation of the hydroxyamide side product during cleavage?

Answer:

  • Strictly Follow Protocol: Adhere to the established conditions: use both LiOH and H₂O₂ in a THF/water solvent system, and maintain the temperature at 0 °C.[5]

  • Reagent Order and Stoichiometry: Ensure the correct equivalents of both lithium hydroxide and hydrogen peroxide are used.

  • Alternative Cleavage Methods: If hydrolytic cleavage is problematic, consider other methods depending on the desired product:

    • Alcohols: Reductive cleavage with LiBH₄ or LiAlH₄ yields the primary alcohol.[7]

    • Esters: Alcoholysis with Lewis acids (e.g., Ti(OiPr)₄) or using lithium benzyloxide can yield esters.[5]

    • Aldehydes: Partial reduction followed by oxidation is a possible route.

Quantitative Data Summary

The following table summarizes typical results for the diastereoselective alkylation of an N-propionyl oxazolidinone auxiliary, demonstrating the high selectivity achievable under optimized conditions.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Allyl IodideNaHMDS98 : 285%[2][3]
Benzyl BromideLDA> 99 : 190%[4]
Methyl IodideLDA97 : 388%[4]
Isopropyl IodideNaHMDS95 : 575%[4]

Key Experimental Protocols

Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • To a solution of the oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Alkylation
  • To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq.) dropwise.[2]

  • Stir the solution for 30 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.

  • Add the electrophile (e.g., allyl iodide, 1.2 eq.) dropwise.[3]

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[2]

Protocol 3: Hydrolytic Cleavage of the Auxiliary
  • Dissolve the purified N-acylated product (1.0 eq.) in a 4:1 mixture of THF and water (0.1 M) and cool the solution to 0 °C in an ice bath.[2]

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq.).[5]

  • Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) and stir for 20 minutes at 0 °C.[2]

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the aqueous solution with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the desired carboxylic acid product with ethyl acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizations

G cluster_mech Mechanism of Stereocontrol A N-Acyl Oxazolidinone B (Z)-Enolate Chelate (Base, -78°C) A->B Deprotonation C Electrophile Approach (from less hindered face) B->C R'-X Addition D Alkylated Product (High d.r.) C->D

Caption: Mechanism of stereocontrol in Evans' auxiliary alkylation.

G cluster_workflow Typical Experimental Workflow start Chiral Auxiliary + Acyl Chloride step1 N-Acylation start->step1 prod1 N-Acyl Oxazolidinone step1->prod1 step2 Enolate Formation (Base, -78°C) prod1->step2 step3 Alkylation (Electrophile, -78°C) step2->step3 prod2 Diastereomeric Mixture step3->prod2 step4 Chromatography prod2->step4 prod3 Major Diastereomer step4->prod3 step5 Auxiliary Cleavage (e.g., LiOH/H₂O₂) prod3->step5 end_prod Enantiopure Product (e.g., Carboxylic Acid) step5->end_prod recovered Recovered Auxiliary step5->recovered

Caption: A standard experimental workflow for diastereoselective alkylation.

References

Technical Support Center: Purification of 2-Methoxy-2-methylpropan-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxy-2-methylpropan-1-amine and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and its derivatives are fractional distillation, column chromatography (both normal and reversed-phase), and crystallization of its salts. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will largely depend on the synthetic route employed.

  • From Reductive Amination of 2-Methoxy-2-methylpropanal: Potential impurities include unreacted aldehyde, the corresponding alcohol (2-Methoxy-2-methylpropan-1-ol) from aldehyde reduction, and secondary or tertiary amine byproducts.

  • From Reduction of 1-Nitro-2-methoxy-2-methylpropane: Impurities could include unreacted nitroalkane and partially reduced intermediates like the corresponding hydroxylamine.

  • General Impurities: Residual solvents from the reaction, water, and any catalysts or reagents used in the synthesis are also common.

Q3: Can I use a standard silica gel column for the chromatography of this compound?

A3: While possible, it is often challenging. Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[1] To mitigate these issues, it is highly recommended to either use an amine-functionalized silica column or to add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[1]

Q4: How can I remove water from my sample of this compound?

A4: Water can sometimes form an azeotrope with amines, making its removal by simple distillation difficult. A common strategy is to add a strong base, such as sodium hydroxide (NaOH), to the crude amine. This can break the azeotrope by creating a two-phase system. The organic phase, containing the amine, can then be separated and distilled to yield the anhydrous product.[2]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer for even heat distribution.- Always add fresh boiling chips or a magnetic stir bar before heating.
Poor Separation of Components - Inefficient column packing.- Distillation rate is too fast.- Insufficient column length or theoretical plates.- Ensure the fractionating column is packed uniformly.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer fractionating column or one with a higher number of theoretical plates for compounds with close boiling points.[3][4][5]
Product Purity is Low - Azeotrope formation with water or other solvents.- Consider azeotropic distillation with a suitable entrainer.- For water, treat the crude amine with NaOH before distillation to form a separate aqueous layer.[2]
Product Recovery is Low - Hold-up in the distillation column.- Thermal decomposition of the amine.- Use a shorter distillation path if possible.- Consider vacuum distillation to lower the boiling point and prevent thermal degradation, especially for higher molecular weight derivatives.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Severe Peak Tailing (Normal Phase) - Strong interaction between the basic amine and acidic silica gel.- Use an amine-functionalized silica column.- Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[1]
Compound Does Not Elute (Normal Phase) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system.
Poor Separation (Reversed-Phase) - Inappropriate mobile phase pH.- For basic amines, using a mobile phase with a higher pH (e.g., using a buffer) can improve retention and separation by keeping the amine in its neutral, less polar form.
Low Recovery from the Column - Irreversible adsorption to the stationary phase.- In addition to the solutions for peak tailing, ensure the crude sample is properly prepared (e.g., filtered to remove particulates) before loading onto the column.
Crystallization of Amine Salts
Problem Possible Cause(s) Solution(s)
Product Oiling Out Instead of Crystallizing - The solution is supersaturated.- The presence of impurities inhibiting crystal formation.- The solvent is not ideal.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the desired product.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.- Try a different solvent or a co-solvent system.[6]
Crystals Do Not Form Upon Cooling - The solution is not sufficiently concentrated.- The compound is highly soluble in the chosen solvent.- Slowly evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then warm until clear and allow to cool slowly.[6]
Low Purity of Crystals - Impurities are co-crystallizing with the product.- Recrystallize the product one or more times.- Ensure slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for the purification of primary amines using various techniques, based on literature for similar compounds.

Purification Technique Typical Purity Achieved Typical Recovery Yield Reference
Fractional Distillation>99%80-95%General laboratory practice
Normal-Phase Chromatography (with amine additive)>98%70-90%[1]
Reversed-Phase Chromatography>99%85-98%[7]
Crystallization of Amine Salts>99.5%60-95%[6][8]

Note: These values are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.

Experimental Protocols

Detailed Methodology: Purification by Salt Formation and Crystallization

This protocol describes the purification of this compound by forming its hydrochloride salt, followed by crystallization.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.5-1.0 M.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • Continue addition until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.

  • Isolation of the Crude Salt:

    • Collect the precipitated amine hydrochloride salt by vacuum filtration.

    • Wash the salt cake with a small amount of cold diethyl ether to remove soluble impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexanes) is often effective.

    • Dissolve the crude salt in a minimal amount of the hot polar solvent.

    • If any insoluble impurities remain, perform a hot filtration.

    • Slowly add the non-polar solvent to the hot solution until it becomes slightly turbid.

    • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Final Product Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to a constant weight.

  • Liberation of the Free Amine (Optional):

    • Dissolve the purified amine hydrochloride salt in water.

    • Basify the aqueous solution to a pH > 12 with a strong base (e.g., 50% NaOH solution), ensuring the solution remains cool.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the purified free amine.

Visualizations

experimental_workflow Workflow for Amine Purification via Salt Crystallization crude Crude Amine dissolve Dissolve in Organic Solvent crude->dissolve add_acid Add HCl Solution dissolve->add_acid precipitate Precipitate Amine HCl Salt add_acid->precipitate filter1 Vacuum Filtration precipitate->filter1 crude_salt Crude Amine HCl Salt filter1->crude_salt dissolve_hot Dissolve in Minimal Hot Solvent crude_salt->dissolve_hot cool Slow Cooling dissolve_hot->cool crystals Purified Crystals cool->crystals filter2 Vacuum Filtration crystals->filter2 pure_salt Pure Amine HCl Salt filter2->pure_salt liberate Liberate Free Amine (add base, extract) pure_salt->liberate pure_amine Pure Free Amine liberate->pure_amine

Caption: Purification workflow via salt crystallization.

troubleshooting_logic Troubleshooting Logic for Normal-Phase Chromatography start Poor Separation or Peak Tailing check_additive Is a competing amine (e.g., TEA) in the mobile phase? start->check_additive add_additive Add 0.1-1% TEA to mobile phase check_additive->add_additive No check_column Using an amine- functionalized column? check_additive->check_column Yes reassess Re-evaluate solvent system (polarity and composition) add_additive->reassess use_amine_column Switch to an amine- functionalized column check_column->use_amine_column No check_column->reassess Yes use_amine_column->reassess

Caption: Troubleshooting normal-phase chromatography.

References

Stability and storage conditions for "2-Methoxy-2-methylpropan-1-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Methoxy-2-methylpropan-1-amine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated area. It is crucial to keep the compound away from heat, open flames, hot surfaces, and other sources of ignition.[1] The recommended storage temperature is typically found on the product label.

Q2: Is this compound stable at room temperature?

Yes, the product is chemically stable under standard ambient conditions, including room temperature.

Q3: What are the known hazards associated with this compound?

This compound may cause an allergic skin reaction.[2] It is also flammable and its vapors may form an explosive mixture with air. Inhalation of vapors or mists may cause drowsiness or dizziness.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is important to wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection. Work should be conducted under a hood to avoid inhalation of the substance or its mixture. If vapors or aerosols are generated, respiratory protection is required.

Troubleshooting Guide

Issue: The compound appears discolored or has developed impurities.

  • Possible Cause 1: Improper Storage. Exposure to air, moisture, or light can lead to degradation over time. Amines can be sensitive to oxidation.

  • Troubleshooting Steps:

    • Verify that the storage container is tightly sealed and was stored in a cool, dry, and dark place.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize contact with air.

    • If purity is critical, it may be necessary to purify the amine before use, for example, by distillation.

Issue: Inconsistent experimental results are observed.

  • Possible Cause 1: Compound Degradation. If the compound has started to degrade, the presence of impurities can interfere with chemical reactions.

  • Troubleshooting Steps:

    • Check the age of the compound and its storage history.

    • If possible, analyze the purity of the starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Use a fresh bottle of the amine to see if the inconsistency persists.

  • Possible Cause 2: Reaction with Atmospheric Carbon Dioxide. Primary amines can react with carbon dioxide from the air to form carbamates.

  • Troubleshooting Steps:

    • Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to air.

    • Use freshly opened bottles or recently purified material for sensitive reactions.

Quantitative Data

PropertyValueSource
Chemical Stability Stable under standard ambient conditions.
Storage Temperature See product label.
Boiling Point/Range 72 - 73 °C (162 - 163 °F)
Melting Point/Range -97 °C (-143 °F)
Density 0.742 g/cm³ at 25 °C (77 °F)

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the following general handling procedures are recommended based on the compound's properties:

General Handling Protocol:

  • Preparation: Before handling, ensure that the work area (e.g., fume hood) is clean and all necessary personal protective equipment (gloves, safety glasses, lab coat) is worn.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere of nitrogen or argon.

  • Dispensing: Use clean, dry glassware and syringes for transferring the liquid. To prevent exposure to air, use techniques like cannula transfer.

  • Reaction Setup: If the reaction is heated, use a well-ventilated fume hood and take precautions against ignition sources as the compound is flammable.

  • Post-Reaction: Quench any reactive materials safely and dispose of waste according to institutional and local regulations.

  • Storage: After use, tightly reseal the container, potentially flushing with an inert gas, and store it in a designated cool, dry, and well-ventilated area away from heat sources.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Experimental Issue Observed check_purity Check Purity of Amine (e.g., GC, NMR) start->check_purity is_pure Is the Amine Pure? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes check_storage Check Storage Conditions (Age, Seal, Atmosphere) is_pure->check_storage No modify_protocol Modify Protocol (e.g., Inert Atmosphere) review_protocol->modify_protocol storage_ok Are Storage Conditions Correct? check_storage->storage_ok purify Purify Amine (e.g., Distillation) storage_ok->purify No new_bottle Use a New Bottle of Amine storage_ok->new_bottle Yes end_success End: Issue Resolved purify->end_success new_bottle->end_success modify_protocol->end_success end_unresolved End: Issue Persists (Consult Senior Researcher) modify_protocol->end_unresolved

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Overcoming Poor Diastereoselectivity with "2-Methoxy-2-methylpropan-1-amine" Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our comprehensive search for the specific chiral auxiliary, "2-Methoxy-2-methylpropan-1-amine," in the context of overcoming poor diastereoselectivity did not yield specific documented applications, detailed experimental protocols, or troubleshooting guides in the peer-reviewed scientific literature. This suggests that it may not be a commonly utilized auxiliary.

Therefore, this technical support center provides guidance based on the general principles of asymmetric synthesis using chiral auxiliaries. The information, troubleshooting steps, and experimental protocols outlined below are broadly applicable to the development and application of new or less-documented chiral auxiliaries and should serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of "this compound" or similar structures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a chiral auxiliary in asymmetric synthesis?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] By introducing a chiral element, the auxiliary creates a diastereomeric intermediate that allows for the preferential formation of one stereoisomer over others. After the desired stereocenter(s) are set, the auxiliary is removed and can ideally be recovered for reuse.

Q2: How might "this compound" theoretically induce diastereoselectivity?

While not empirically documented, the structure of "this compound" suggests potential mechanisms for inducing stereoselectivity. When attached to a substrate (e.g., via an amide bond), the sterically demanding gem-dimethyl group and the potentially coordinating methoxy group could create a biased steric environment. This would force incoming reagents to approach from the less hindered face of the reactive intermediate (e.g., an enolate), leading to the preferential formation of one diastereomer. The methoxy group could also participate in chelation with a metal center, further rigidifying the transition state and enhancing stereocontrol.

Q3: What are the key steps in developing a new chiral auxiliary like "this compound"?

The development process typically involves:

  • Synthesis of the enantiopure auxiliary: The auxiliary must be available in high enantiomeric purity.

  • Attachment to a substrate: A reliable method for attaching the auxiliary to a model substrate is required.

  • Test reactions: The auxiliary-substrate conjugate is subjected to a reaction known to produce diastereomers (e.g., aldol, alkylation, or Diels-Alder reactions).

  • Analysis of diastereoselectivity: The diastereomeric ratio (d.r.) of the product is determined using techniques like NMR spectroscopy or chromatography.

  • Cleavage of the auxiliary: A mild and efficient method for removing the auxiliary without epimerizing the newly formed stereocenter is crucial.

  • Optimization: Reaction conditions (solvent, temperature, reagents) are varied to maximize diastereoselectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Diastereoselectivity 1. Insufficient Steric Hindrance: The auxiliary may not be bulky enough to effectively block one face of the reactive intermediate.- Consider synthesizing a more sterically demanding analogue of the auxiliary.
2. Flexible Transition State: Lack of a rigid, well-defined transition state leads to poor stereochemical communication.- Screen different metal Lewis acids (e.g., TiCl4, Sn(OTf)2, MgBr2) to promote chelation and a more ordered transition state. - Vary the solvent; non-coordinating solvents like toluene or dichloromethane may favor chelation.[2]
3. High Reaction Temperature: At higher temperatures, the energy difference between the diastereomeric transition states is smaller, reducing selectivity.[2]- Lower the reaction temperature significantly (e.g., -78 °C or colder).
Low Reaction Yield 1. Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the substrate-auxiliary conjugate.- Use a stronger base (e.g., LDA, LiHMDS) or a different base/solvent combination. - Increase the deprotonation time or slightly raise the deprotonation temperature.
2. Reagent Decomposition: Organometallic reagents or the enolate intermediate may be unstable under the reaction conditions.- Ensure all reagents are fresh and properly titrated. - Maintain a scrupulously dry, inert atmosphere (e.g., argon or nitrogen).
3. Poor Solubility: The substrate or reagents may not be fully soluble at low temperatures.- Use a co-solvent to improve solubility (e.g., a small amount of THF in toluene). - Ensure vigorous stirring throughout the reaction.
Inconsistent Results 1. Presence of Moisture: Trace amounts of water can quench organometallic reagents and interfere with the reaction.- Rigorously dry all glassware, solvents, and reagents. - Perform the reaction under a positive pressure of an inert gas.
2. Variable Reagent Quality: The concentration and purity of reagents like n-BuLi can vary between batches.- Titrate organometallic reagents before each use to determine their exact concentration.
Difficulty in Auxiliary Cleavage 1. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be degrading the desired product or causing epimerization.- Screen a variety of milder cleavage conditions (e.g., different acids, bases, or reducing agents at lower temperatures). - Consider redesigning the linkage between the substrate and the auxiliary to be more labile.

Hypothetical Experimental Protocols

Protocol 1: Attachment of "this compound" to a Carboxylic Acid
  • To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (0.2 M) at 0 °C, add oxalyl chloride (1.2 equiv) followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in dichloromethane (0.2 M) and cool to 0 °C.

  • Add a solution of enantiopure (S)-2-Methoxy-2-methylpropan-1-amine (1.1 equiv) and triethylamine (1.5 equiv) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Diastereoselective Aldol Reaction
  • To a solution of the amide from Protocol 1 (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired aldehyde (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by 1H NMR analysis.

  • Purify the product by column chromatography.

Hypothetical Data Presentation

The following table illustrates the type of data a researcher would aim to collect to evaluate the effectiveness of the "this compound" auxiliary in a hypothetical aldol reaction.

EntrySubstrateAuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)
1Propionyl ChlorideNone (as N,N-diethylpropionamide)55:4585
2Propionyl Chloride(S)-2-Methoxy-2-methylpropan-1-amine92:878
3Butyryl Chloride(S)-2-Methoxy-2-methylpropan-1-amine90:1075

Visualizations

experimental_workflow cluster_synthesis Auxiliary Attachment cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Cleavage start Prochiral Substrate (e.g., Carboxylic Acid) attach Amide Formation start->attach aux (S)-2-Methoxy-2-methylpropan-1-amine aux->attach product1 Chiral Amide Substrate attach->product1 enolate Enolate Formation (LDA, -78°C) product1->enolate aldol Aldol Addition enolate->aldol aldehyde Aldehyde aldehyde->aldol product2 Diastereomeric Aldol Adduct aldol->product2 analysis Determine d.r. (NMR, HPLC) product2->analysis cleavage Auxiliary Cleavage analysis->cleavage final_product Enantioenriched β-Hydroxy Acid cleavage->final_product

Caption: General workflow for employing a chiral auxiliary.

troubleshooting_logic cluster_temp Temperature Check cluster_chelation Chelation Control cluster_solvent Solvent Effects start Poor Diastereoselectivity? temp_check Is reaction at low temperature (e.g., -78°C)? start->temp_check lower_temp Action: Lower Temperature temp_check->lower_temp No lewis_check Using a Lewis Acid? temp_check->lewis_check Yes end_node Re-evaluate Diastereoselectivity lower_temp->end_node screen_lewis Action: Screen Lewis Acids (TiCl4, MgBr2, etc.) lewis_check->screen_lewis No solvent_check Is solvent non-coordinating (e.g., Toluene)? lewis_check->solvent_check Yes screen_lewis->end_node change_solvent Action: Change Solvent solvent_check->change_solvent No solvent_check->end_node Yes change_solvent->end_node

References

Technical Support Center: Removal of "2-Methoxy-2-methylpropan-1-amine" as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the chiral auxiliary, 2-methoxy-2-methylpropan-1-amine. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound typically removed?

A1: this compound, when attached to a substrate via an amide bond, is most commonly removed under hydrolytic conditions. The two primary methods are acidic and basic hydrolysis. The choice between these methods depends on the stability of the desired product and the presence of other functional groups in the molecule.

Q2: Can the chiral auxiliary be recovered after cleavage?

A2: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse.[1] After cleavage and work-up, the this compound can typically be isolated from the aqueous layer after extraction of the product. Purification by distillation or chromatography may be necessary before it can be reused.

Q3: What are the most common challenges encountered during the removal of this auxiliary?

A3: The most frequent challenges include incomplete cleavage of the amide bond, epimerization of the desired product at the alpha-carbon, and low yields of the final product due to degradation under harsh cleavage conditions. Side reactions, such as cleavage of the methyl ether under strong acidic conditions, can also occur.

Q4: How do I choose between acidic and basic hydrolysis for the cleavage reaction?

A4: The choice of cleavage method is substrate-dependent. Basic hydrolysis, for instance using lithium hydroxide, is often milder and may be preferred for substrates sensitive to acid. However, basic conditions can sometimes lead to epimerization.[2] Acidic hydrolysis, for example with hydrochloric or sulfuric acid, can be effective but may cause degradation of acid-labile functional groups. It is advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrate.

Troubleshooting Guides

Issue 1: Incomplete Amide Cleavage

Symptom: TLC or NMR analysis of the crude reaction mixture shows a significant amount of starting material remaining after the standard reaction time.

Possible Cause Suggested Solution
Insufficient reagentIncrease the equivalents of acid or base used for hydrolysis. A stoichiometric excess is often required to drive the reaction to completion.
Low reaction temperatureGradually increase the reaction temperature. Some sterically hindered amides require heating to facilitate cleavage.
Short reaction timeExtend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Inappropriate solventEnsure the solvent system fully dissolves the substrate. For biphasic systems, vigorous stirring is essential.
Issue 2: Low Yield of the Desired Product

Symptom: After purification, the isolated yield of the chiral product is significantly lower than expected.

Possible Cause Suggested Solution
Product degradationThe cleavage conditions may be too harsh. If using strong acid or base, consider using a milder reagent or performing the reaction at a lower temperature.
Inefficient extractionThe product may have some water solubility. Increase the number of extractions from the aqueous layer or use a different extraction solvent. Ensure the pH of the aqueous layer is optimized for product extraction.
Emulsion formation during work-upAdd brine to the aqueous layer to help break up emulsions.
Product volatilityIf the product is volatile, take care during solvent removal under reduced pressure. Use lower temperatures on the rotary evaporator.
Issue 3: Epimerization of the Product

Symptom: The enantiomeric excess (e.e.) of the final product is lower than the diastereomeric excess (d.e.) of the precursor.

Possible Cause Suggested Solution
Harsh basic conditionsIf using a strong base like NaOH or KOH, switch to a milder base such as LiOH. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of enolization.
Prolonged reaction time at high temperatureReduce the reaction time and temperature. It is better to have a slightly incomplete reaction with high e.e. than a complete reaction with a low e.e.
Acidic purification conditionsCertain purification methods, like silica gel chromatography, can be acidic enough to cause epimerization of sensitive compounds.[3] Consider neutralizing the silica gel with triethylamine in the eluent or using an alternative purification method like crystallization.

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis
  • Setup: Dissolve the N-acylated substrate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH, 4.0 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C, monitoring its progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature.

  • Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with dichloromethane or ethyl acetate to remove the this compound auxiliary.

  • Isolation of Product: Cool the aqueous layer to 0 °C and acidify to a pH of ~2 with 1M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Acidic Hydrolysis
  • Setup: Dissolve the N-acylated substrate (1.0 equiv.) in a mixture of dioxane and 6M aqueous HCl (1:1) in a round-bottom flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Isolation of Product: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Auxiliary Removal: The protonated auxiliary will remain in the aqueous layer. To recover it, basify the aqueous layer with NaOH and extract with an organic solvent.

  • Purification: Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as required.

Data Presentation

Table 1: Comparison of Cleavage Methods for a Model Substrate

Method Reagent (equiv.) Temp (°C) Time (h) Yield (%) e.e. (%)
BasicLiOH (4.0)0 to 25128598
BasicNaOH (4.0)2589085
Acidic6M HCl10067897
AcidicTFA/H₂O25246599

Data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 Troubleshooting Workflow: Incomplete Cleavage start Incomplete Cleavage Observed check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents increase_reagents Increase Equivalents of Acid/Base check_reagents->increase_reagents Incorrect optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Correct increase_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp Low Temp extend_time Extend Reaction Time optimize_conditions->extend_time Short Time check_solvent Check Solvent System optimize_conditions->check_solvent Other end_success Cleavage Complete increase_temp->end_success extend_time->end_success check_solvent->end_success

Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.

G cluster_1 Experimental Workflow: Basic Hydrolysis A 1. Dissolve Substrate in THF/H2O B 2. Cool to 0 °C A->B C 3. Add LiOH Solution B->C D 4. Monitor by TLC C->D E 5. Remove THF D->E F 6. Extract Auxiliary E->F G 7. Acidify Aqueous Layer F->G H 8. Extract Product G->H I 9. Purify Product H->I

Caption: A generalized experimental workflow for the basic hydrolysis and product purification.

References

Technical Support Center: Synthesis of 2-Methoxy-2-methylpropan-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 2-Methoxy-2-methylpropan-1-amine and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis and scale-up.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its derivatives, presented in a question-and-answer format.

Issue ID Question Potential Causes Troubleshooting Steps
SYN-001 Low to no yield of the desired primary amine. 1. Incomplete reaction: Insufficient reaction time, low temperature, or catalyst deactivation. 2. Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature fluctuations. 3. Degradation of product: Harsh reaction conditions (e.g., strong acids, high temperatures) leading to decomposition. 4. For Ritter Reaction: Incomplete hydrolysis of the intermediate N-substituted amide.1. Reaction Monitoring: Monitor reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time. 2. Temperature Control: Ensure precise and uniform temperature control throughout the reaction. 3. Catalyst Activity: Use fresh, high-purity catalysts. For heterogeneous catalysts, ensure proper activation and handling. 4. Hydrolysis Conditions: For the Ritter reaction, ensure complete hydrolysis of the amide intermediate by using appropriate acid or base concentrations and allowing for sufficient reaction time.[1][2][3][4][5]
SYN-002 Formation of significant amounts of secondary or tertiary amine byproducts in reductive amination. 1. Over-alkylation of the primary amine: The newly formed primary amine can react further with the aldehyde starting material.[6] 2. Excess aldehyde: A high concentration of the aldehyde can drive the formation of secondary and tertiary amines.1. Control Stoichiometry: Use a molar excess of ammonia relative to the aldehyde to favor the formation of the primary amine. 2. Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the aldehyde. 3. Optimize Reducing Agent: Use a milder reducing agent that selectively reduces the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH3CN).[7]
SYN-003 Difficulty in purifying the final product. 1. Similar boiling points: The product and impurities may have close boiling points, making distillation challenging. 2. Amine volatility: The product may be volatile, leading to loss during solvent removal. 3. Formation of azeotropes: The amine may form an azeotrope with water or other solvents.[8]1. Acid-Base Extraction: Convert the amine to its salt by treating it with an acid (e.g., HCl). The salt will be water-soluble, allowing for the removal of non-basic organic impurities by extraction with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted with an organic solvent. 2. Boc Protection: Protect the primary amine with a Boc group (di-tert-butyl dicarbonate). The Boc-protected amine is less polar and can be more easily purified by column chromatography. The Boc group can be subsequently removed under acidic conditions. 3. Azeotropic Distillation: If an azeotrope with water is formed, consider adding a solvent like toluene to form a ternary azeotrope to facilitate water removal.
SYN-004 Inconsistent yields upon scale-up. 1. Inefficient heat transfer: Large-scale reactions have a smaller surface area-to-volume ratio, which can lead to poor heat dissipation and localized "hot spots." 2. Mixing issues: Inadequate mixing in large reactors can result in concentration gradients and localized side reactions. 3. Longer reaction times: Scale-up often involves longer processing times, which can lead to product degradation or the formation of different byproducts.1. Reactor Design: Use a reactor with efficient heat exchange capabilities. 2. Stirring Rate: Optimize the stirring rate to ensure homogeneous mixing. 3. Process Analytical Technology (PAT): Implement in-situ monitoring to track reaction progress and key parameters in real-time.

Frequently Asked Questions (FAQs)

Q1: What are the most scalable synthesis routes for this compound?

A1: The most promising scalable routes are:

  • The Ritter Reaction: This involves the reaction of 2-methoxy-2-methylpropene or 2-methoxy-2-methylpropan-1-ol with a nitrile (like hydrogen cyanide or chloroacetonitrile) in the presence of a strong acid to form an N-substituted amide, followed by hydrolysis to the primary amine.[9][10][11][12][13][14][15][16][17] This method is well-suited for creating the sterically hindered tertiary carbon center adjacent to the nitrogen.

  • Reductive Amination: The reductive amination of 2-methoxy-2-methylpropanal with ammonia is another viable route.[6][7][18] Careful control of reaction conditions is necessary to minimize the formation of secondary and tertiary amine byproducts.[6]

  • Hofmann Rearrangement: Starting from 2-methoxy-2-methylpropanamide, the Hofmann rearrangement can yield the desired primary amine with one less carbon atom.[19][20] This method avoids the direct handling of aldehydes or ketones.

Q2: What are the key safety considerations when working with these synthesis protocols?

A2: Key safety precautions include:

  • Handling of Cyanides (Ritter Reaction): Hydrogen cyanide and other cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive. Handle with care and appropriate PPE.

  • High-Pressure Reactions (Reductive Amination): If using hydrogen gas for reduction, ensure the use of a properly rated high-pressure reactor and follow all safety protocols for handling flammable gases.

  • Exothermic Reactions: The Ritter reaction and amide hydrolysis can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.

Q3: How can I minimize the formation of the elimination byproduct (2-methoxy-2-methylpropene) during the Ritter reaction?

A3: The formation of the alkene byproduct is a common side reaction in the Ritter reaction, arising from the deprotonation of the tertiary carbocation intermediate. To minimize this:

  • Use a non-nucleophilic strong acid: Acids like sulfuric acid are preferred.

  • Control the temperature: Lower temperatures generally favor the nucleophilic addition of the nitrile over elimination.

  • Use a nitrile that is a good nucleophile: This will increase the rate of the desired reaction.

Q4: Are there any biocatalytic methods available for the synthesis of these amines?

A4: While not specifically documented for this compound, biocatalytic reductive amination using transaminases or amine dehydrogenases has been successfully applied to the synthesis of similar chiral amines, such as (S)-1-methoxy-2-propylamine.[21][22] This approach offers high stereoselectivity and milder reaction conditions, making it a potentially attractive "green" alternative. Adapting this method would involve screening for an appropriate enzyme that accepts 2-methoxy-2-methylpropanal or a corresponding ketone as a substrate.

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction and Amide Hydrolysis

This two-step protocol is a robust method for the synthesis of sterically hindered primary amines.

Step 1: Synthesis of N-(2-methoxy-2-methylpropyl)acetamide

Parameter Value
Reactants 2-methoxy-2-methylpropan-1-ol, Acetonitrile, Sulfuric acid (conc.)
Molar Ratio 1 : 1.2 : 2 (Alcohol : Nitrile : Acid)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quench with ice-water, neutralize with aqueous base (e.g., NaOH), extract with an organic solvent (e.g., ethyl acetate).
Typical Yield 70-85%

Step 2: Hydrolysis of N-(2-methoxy-2-methylpropyl)acetamide

Parameter Value
Reactants N-(2-methoxy-2-methylpropyl)acetamide, Sodium hydroxide
Solvent Ethanol/Water mixture (e.g., 1:1)
Temperature Reflux (approx. 80-100 °C)
Reaction Time 12-24 hours
Work-up Cool the reaction mixture, extract with an organic solvent. The product can be further purified by distillation or acid-base extraction.
Typical Yield 80-95%
Protocol 2: Synthesis via Reductive Amination

This one-pot protocol is efficient but requires careful control to maximize the yield of the primary amine.

Parameter Value
Reactants 2-methoxy-2-methylpropanal, Ammonia (in methanol), Sodium cyanoborohydride (NaBH3CN)
Molar Ratio 1 : 10 : 1.5 (Aldehyde : Ammonia : Reducing Agent)
Solvent Methanol
pH 6-7 (adjusted with acetic acid)
Temperature Room temperature
Reaction Time 12-24 hours
Work-up Quench with water, remove methanol under reduced pressure, extract with an organic solvent. Purify via acid-base extraction.
Typical Yield 50-70%

Visualizations

Scalable_Synthesis_Workflow General Workflow for Scalable Synthesis cluster_planning Phase 1: Route Scouting & Optimization cluster_scaleup Phase 2: Scale-Up cluster_production Phase 3: Production & Purification Route_Scouting Route Scouting (Ritter, Reductive Amination, Hofmann) Small_Scale_Optimization Small-Scale Optimization (Yield, Purity) Route_Scouting->Small_Scale_Optimization Pilot_Scale Pilot Scale Synthesis (Gram to Kilogram) Small_Scale_Optimization->Pilot_Scale Technology Transfer Process_Safety Process Safety Assessment Pilot_Scale->Process_Safety Large_Scale_Production Large-Scale Production Process_Safety->Large_Scale_Production Purification Purification (Distillation, Crystallization) Large_Scale_Production->Purification QC Quality Control Purification->QC Ritter_Reaction_Pathway Ritter Reaction Pathway Start 2-methoxy-2-methylpropan-1-ol Carbocation Tertiary Carbocation Intermediate Start->Carbocation + H+ Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion Nitrile Acetonitrile Nitrile->Nitrilium_Ion Amide N-(2-methoxy-2-methylpropyl)acetamide Nitrilium_Ion->Amide + H2O Hydrolysis Hydrolysis (Acid or Base) Amide->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction Is the reaction complete? Start->Check_Reaction Check_Purity Is the starting material pure? Check_Reaction->Check_Purity Yes Increase_Time_Temp Increase reaction time or temperature. Check_Reaction->Increase_Time_Temp No Check_Side_Reactions Are there significant side products? Check_Purity->Check_Side_Reactions Yes Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No Check_Workup Is product lost during workup? Check_Side_Reactions->Check_Workup No Optimize_Conditions Optimize reaction conditions (e.g., stoichiometry, solvent). Check_Side_Reactions->Optimize_Conditions Yes Modify_Workup Modify workup procedure (e.g., acid-base extraction). Check_Workup->Modify_Workup Yes

References

Technical Support Center: Minimizing Racemization with 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during reactions involving 2-Methoxy-2-methylpropan-1-amine , ensuring the stereochemical integrity of your chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using chiral amines like this compound?

A1: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers (a racemate).[1] In drug development and chemical synthesis, maintaining the specific three-dimensional structure of a molecule is often critical for its biological activity and safety. The use of a chiral amine like this compound is typically intended to introduce a specific stereocenter. Racemization at a chiral center can lead to a mixture of diastereomers with different physical and biological properties, potentially reducing the efficacy of the target molecule or introducing undesired side effects.

Q2: What are the primary mechanisms that can lead to racemization during amide coupling reactions?

A2: When coupling a chiral carboxylic acid with an amine, racemization of the carboxylic acid component is a significant concern and primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxylic acid cyclizes to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine can occur from either face of the planar intermediate, resulting in a racemic or epimerized product.[2]

  • Direct Enolization (Direct α-Proton Abstraction): A base can directly remove the proton from the alpha-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation or reaction with the amine can then occur from either side, leading to racemization.[2]

While the amine component, in this case, this compound, is generally not expected to racemize via these mechanisms during the coupling reaction itself, harsh reaction conditions (e.g., high temperatures or strong bases) could potentially lead to its racemization through other pathways, although this is less common for acyclic amines under typical coupling conditions.[3]

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent plays a crucial role in activating the carboxylic acid, and its choice directly impacts the potential for racemization. Reagents are often used with additives to suppress this side reaction.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are common coupling reagents. When used alone, they can lead to significant racemization. However, when used in combination with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), the formation of a more stable active ester intermediate is favored, which is less prone to racemization than the initial O-acylisourea intermediate.[2][4] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[2]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient but require the presence of a base for activation, which can increase the risk of racemization.[] The choice of base is therefore critical when using these reagents.

Q4: Which bases are recommended to minimize racemization with this compound?

A4: The basicity and steric hindrance of the base are key factors.[2]

  • Strong, non-sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the alpha-proton, increasing the rate of racemization.[2]

  • Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base (pKa 7.38) and is a good choice. 2,4,6-collidine (pKa 7.43) is also recommended due to its significant steric hindrance, which can disfavor the abstraction of the alpha-proton.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurities detected after coupling. Racemization of the chiral carboxylic acid during the activation/coupling step.1. Lower the reaction temperature: Perform the coupling at 0 °C or even lower if possible.[4] 2. Change the base: Switch from DIPEA or TEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][6] 3. Add a racemization suppressant: If using a carbodiimide reagent (like EDC or DIC), ensure the addition of HOAt or OxymaPure.[2] 4. Choose a different coupling reagent: Consider using a reagent known for low racemization potential.
Incomplete reaction despite using strong coupling agents. Steric hindrance from the gem-dimethyl group on this compound may slow down the reaction rate.1. Increase the reaction time: Monitor the reaction progress over a longer period. 2. Slightly increase the temperature: If racemization is under control, a modest increase in temperature (e.g., to room temperature) after initial activation at a lower temperature may be beneficial. However, this should be done cautiously. 3. Use a more reactive coupling agent: While being mindful of racemization, a more potent coupling agent might be necessary. Ensure optimal conditions (low temperature, hindered base) are used.
Difficulty in purifying the product from urea byproducts. Use of DCC as the coupling reagent.Switch to a carbodiimide that produces a water-soluble urea byproduct, such as EDC, or use DIC, whose byproduct is soluble in many organic solvents.[7]

Data Presentation

The following table summarizes the impact of different reaction conditions on the extent of racemization during a representative amide coupling reaction. While specific data for this compound is not available, these values for similar couplings illustrate the general trends.

Table 1: Influence of Reaction Conditions on Racemization

Coupling ReagentBaseAdditiveTemperature (°C)Solvent% D-Isomer (Epimerization)
EDCDIPEA-25DCM~15-20%
EDCDIPEAHOBt0DCM~5-8%
EDC NMM OxymaPure 0 DMF <1%
HATUDIPEA-25DMF~10-15%
HATU 2,4,6-Collidine -0 DMF ~1-3%

Data is representative and compiled from general principles in peptide chemistry. Actual results may vary.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using EDC/OxymaPure

This protocol is designed to minimize racemization during the coupling of a chiral carboxylic acid with this compound.

Materials:

  • Chiral N-protected amino acid (1.0 eq)

  • This compound (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (1.2 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-methylmorpholine (2.0 eq) to the stirred solution.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Slowly add EDC (1.2 eq) to the solution. Ensure the temperature remains at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Racemization

G cluster_0 Troubleshooting Workflow Start High Racemization Detected Temp Lower Reaction Temperature (e.g., to 0°C) Start->Temp Base Switch to Weaker/ Hindered Base (NMM or Collidine) Temp->Base Additive Add/Change Racemization Suppressant (HOAt/Oxyma) Base->Additive Check Re-analyze Product Additive->Check Check->Temp Still High End Racemization Minimized Check->End Successful G cluster_factors Contributing Factors cluster_solutions Mitigating Strategies Racemization Racemization LowTemp Low Temperature (0°C) Racemization->LowTemp mitigated by WeakBase Weak/Hindered Base (NMM, Collidine) Racemization->WeakBase mitigated by Additives Additives (HOAt, Oxyma) Racemization->Additives mitigated by Temp High Temperature Temp->Racemization Base Strong, Non-Hindered Base (e.g., DIPEA) Base->Racemization Solvent Solvent Polarity Solvent->Racemization Reagent Coupling Reagent (without additive) Reagent->Racemization

References

Validation & Comparative

Chiral purity analysis of compounds synthesized with "2-Methoxy-2-methylpropan-1-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral amines is a critical step in the development of safe and effective pharmaceuticals. While the use of novel chiral auxiliaries like "2-Methoxy-2-methylpropan-1-amine" is an area of ongoing research, established analytical techniques provide robust methods for determining chiral purity. This guide offers an objective comparison of the primary analytical methods for the chiral purity analysis of amines, complete with experimental protocols and supporting data.

The accurate determination of enantiomeric excess (ee) is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques for Chiral Purity

The selection of an appropriate analytical method for determining the chiral purity of a synthesized amine depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers (or their volatile derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), resulting in distinguishable signals in the NMR spectrum.
Sample Requirements Soluble in a suitable mobile phase. Derivatization may be required to improve detection or separation.Volatile and thermally stable, or can be derivatized to be so.Soluble in a suitable deuterated solvent. Requires a chiral derivatizing or solvating agent.
Typical Analytes Broad range of amines, including non-volatile and thermally labile compounds.Volatile amines or those that can be easily derivatized to become volatile.A wide variety of amines that can react with a suitable CDA or interact with a CSA.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column and a suitable detector (e.g., FID, MS).High-field NMR spectrometer.
Advantages - Wide applicability- High resolution and accuracy- Both analytical and preparative scale separations are possible.- High resolution and efficiency- Fast analysis times- Suitable for volatile compounds without derivatization.- Provides structural information- Can be used to determine absolute configuration (e.g., with Mosher's acid)- Relatively fast for sample preparation with CSAs.
Disadvantages - Can be time-consuming to develop methods- Chiral columns can be expensive- May require derivatization.- Limited to volatile and thermally stable compounds- Derivatization can be complex and may introduce impurities.- Lower sensitivity compared to chromatographic methods- May require larger sample amounts- Chiral derivatizing agents can be expensive and may not be commercially available for all compounds.
Quantitative Data Enantiomeric excess (ee%) determined from the relative peak areas of the enantiomers.Enantiomeric excess (ee%) determined from the relative peak areas of the enantiomers.Enantiomeric excess (ee%) determined from the integration of the diastereomeric signals.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the key experiments cited in the comparison.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral amine using a chiral stationary phase.

Materials:

  • HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass Spectrometer).

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, cyclodextrin-based).

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, acetonitrile).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.

  • The synthesized amine sample.

  • Volumetric flasks and pipettes.

Procedure:

  • Method Development:

    • Select a chiral column based on the structure of the amine. Polysaccharide-based columns are often a good starting point for a wide range of amines.

    • Choose a mobile phase system. For normal-phase HPLC, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common. For reversed-phase HPLC, a mixture of water and acetonitrile or methanol is typically used.

    • Incorporate a small percentage (typically 0.1%) of an acidic or basic additive to the mobile phase to improve peak shape. For basic amines, an acidic additive like trifluoroacetic acid is often used.

  • Sample Preparation:

    • Dissolve a known amount of the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the HPLC system.

    • Run the analysis under isocratic or gradient elution conditions.

    • Monitor the elution of the enantiomers using the detector.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of a volatile chiral amine or its derivative.

Materials:

  • Gas chromatograph with a split/splitless injector, a capillary column oven, and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

  • Chiral capillary column (e.g., based on cyclodextrin derivatives).

  • High-purity carrier gas (e.g., helium, hydrogen, or nitrogen).

  • If derivatization is needed: derivatizing agent (e.g., trifluoroacetic anhydride), anhydrous solvent, and reaction vials.

  • The synthesized amine sample.

  • Microsyringes.

Procedure:

  • Sample Preparation (with Derivatization):

    • If the amine is not volatile, a derivatization step is necessary. A common method is acylation with an agent like trifluoroacetic anhydride to form a more volatile amide.

    • In a reaction vial, dissolve a small amount of the amine in an anhydrous solvent.

    • Add the derivatizing agent and heat the mixture if necessary to ensure complete reaction.

    • After the reaction is complete, the sample is ready for injection.

  • GC Method Development:

    • Install the chiral capillary column in the GC oven.

    • Set the appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure separation of the enantiomers.

    • Optimize the injector temperature, carrier gas flow rate, and detector parameters.

  • Chromatographic Analysis:

    • Inject a small volume (typically 1 µL) of the sample (either the neat volatile amine or the derivatized solution) into the GC.

    • Start the temperature program and data acquisition.

  • Data Analysis:

    • Identify the peaks for the two enantiomers in the chromatogram.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess (ee%) as described in the HPLC protocol.

NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)

Objective: To determine the enantiomeric excess of a chiral amine by forming diastereomeric amides with a chiral derivatizing agent and analyzing the resulting NMR spectrum.

Materials:

  • High-field NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • The synthesized amine sample.

  • Chiral derivatizing agent (CDA), for example, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • A non-chiral base (e.g., pyridine or triethylamine).

  • Anhydrous reaction solvent (e.g., dichloromethane).

Procedure:

  • Formation of Diastereomeric Amides:

    • In a small reaction vial, dissolve the chiral amine in the anhydrous solvent.

    • Add the base, followed by the chiral derivatizing agent (e.g., Mosher's acid chloride).

    • Stir the reaction at room temperature until completion (monitor by TLC if necessary).

    • Work up the reaction to isolate the diastereomeric amides.

  • NMR Sample Preparation:

    • Dissolve the purified diastereomeric amide mixture in a suitable deuterated solvent in an NMR tube.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.

    • Identify a set of well-resolved signals corresponding to the two diastereomers. Protons or fluorine atoms close to the newly formed stereocenter are often the most informative.

  • Data Analysis:

    • Integrate the corresponding signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original amine sample.

    • Calculate the enantiomeric excess (ee%) based on the integral values.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams, generated using the DOT language, illustrate the logical steps involved in chiral purity analysis.

Chiral_Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Chiral Purity Analysis cluster_result Result start Synthesized Chiral Amine method_selection Method Selection (HPLC, GC, NMR) start->method_selection sample_prep Sample Preparation (Dissolution/Derivatization) method_selection->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_processing Data Processing & Integration instrumental_analysis->data_processing ee_calculation ee% Calculation data_processing->ee_calculation final_result Enantiomeric Purity Report ee_calculation->final_result

Caption: General workflow for determining the chiral purity of a synthesized amine.

Method_Selection_Logic start Is the amine volatile & thermally stable? derivatize_q Can it be easily derivatized to be volatile? start->derivatize_q No gc Chiral GC start->gc Yes hplc Chiral HPLC derivatize_q->hplc No derivatize_q->gc Yes nmr NMR with CDA/CSA hplc->nmr gc->nmr complex_nmr Consider NMR if structural confirmation is also needed nmr->complex_nmr

Caption: Decision tree for selecting a suitable chiral analysis method.

A Comparative Guide to HPLC and GC Methods for Determining Enantiomeric Excess of 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance for chiral molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods applicable to the determination of the enantiomeric excess of 2-Methoxy-2-methylpropan-1-amine. Both direct and indirect (derivatization) approaches are discussed, with detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Chiral Chromatography of Amines

The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of a chiral selector.[1] This can be achieved in two primary ways:

  • Direct Methods: The enantiomers are separated on a chiral stationary phase (CSP) without any prior chemical modification.

  • Indirect Methods: The enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.[1]

Both HPLC and GC offer direct and indirect approaches for the analysis of chiral amines like this compound. The choice of method depends on factors such as the volatility of the analyte, required sensitivity, sample throughput, and available instrumentation.[3]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of potential HPLC and GC methods for the enantiomeric analysis of this compound.

Analytical Method Principle Typical Stationary Phase/Reagent Advantages Disadvantages
Direct Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[4]Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Cyclodextrin-based.[4][5]Simple sample preparation, avoids potential side reactions from derivatization.CSPs can be expensive, method development can be time-consuming, may have lower efficiency than GC.
Indirect HPLC (Derivatization) Formation of diastereomers with a chiral derivatizing agent (CDA), followed by separation on an achiral column.[1]Marfey's Reagent (FDAA), (S)-N-Trifluoroacetylprolyl chloride.[1][3]Utilizes standard, less expensive achiral columns; can improve detection (e.g., UV-active derivatives).[1]Requires an additional reaction step, potential for kinetic resolution or racemization, CDA must be enantiomerically pure.[2]
Direct Chiral GC Differential interaction of enantiomers with a chiral stationary phase in the gas phase.[6]Cyclodextrin-based CSPs (e.g., CHIRALDEX®).[6]High resolution and efficiency, short analysis times, good sensitivity.Analyte must be volatile and thermally stable, requires higher temperatures.
Indirect GC (Derivatization) Formation of volatile, thermally stable diastereomers with a CDA, followed by separation on an achiral column.Chiral chloroformates (e.g., (-)-Menthyl chloroformate), TFAA.[1]Improves volatility and peak shape, allows for separation on standard GC columns.Same as indirect HPLC: additional reaction step, potential for side reactions.[2]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These serve as starting points for method development and optimization.

Protocol 1: Direct Chiral HPLC

This method focuses on the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and determine the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: Indirect HPLC via Derivatization

This protocol involves the formation of diastereomers using Marfey's reagent.

  • Derivatization Reagent: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).[1]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of water (with 0.1% Trifluoroacetic acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Derivatization Procedure:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone).

    • Add a solution of Marfey's reagent in acetone.

    • Add a weak base (e.g., sodium bicarbonate solution) and heat the mixture (e.g., at 40 °C) for a specified time (e.g., 1 hour).[1]

    • Cool the reaction mixture and neutralize with an acid (e.g., HCl).

    • Dilute the mixture with the mobile phase before injection.

  • Analysis: Inject the derivatized sample and separate the diastereomers using the specified gradient. Calculate the ee based on the peak areas of the two diastereomeric products.

Protocol 3: Direct Chiral GC

This method is suitable for the direct analysis of the volatile amine on a chiral GC column.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl) or a similar cyclodextrin-based chiral capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the sample into the GC.

    • Run the temperature program to separate the enantiomers.

    • Calculate the enantiomeric excess from the integrated peak areas in the resulting chromatogram.[7]

Protocol 4: Indirect GC via Derivatization

This protocol involves derivatization to create volatile diastereomers suitable for GC analysis.

  • Derivatization Reagent: (-)-Menthyl chloroformate.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Standard non-polar capillary column (e.g., DB-5 or HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: 280 °C.

  • Oven Program: Temperature program optimized to separate the diastereomeric carbamates.

  • Derivatization Procedure:

    • Dissolve the amine sample in an inert solvent (e.g., dichloromethane).

    • Add a base (e.g., pyridine or triethylamine).

    • Cool the mixture in an ice bath.

    • Slowly add the chiral derivatizing agent, (-)-menthyl chloroformate.

    • Allow the reaction to proceed to completion.

    • Wash the reaction mixture with dilute acid and then water to remove excess reagents.

    • Dry the organic layer and inject it into the GC.

  • Analysis: Separate the resulting diastereomeric carbamates and calculate the ee from the peak areas.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_direct Direct HPLC Method cluster_indirect Indirect HPLC Method d_start Sample of This compound d_prep Dissolve in Mobile Phase d_start->d_prep d_inject Inject into HPLC System d_prep->d_inject d_sep Separate on Chiral Stationary Phase (CSP) d_inject->d_sep d_detect UV Detection d_sep->d_detect d_calc Calculate ee from Peak Areas d_detect->d_calc i_start Sample of This compound i_deriv React with Chiral Derivatizing Agent (CDA) to form Diastereomers i_start->i_deriv i_prep Dilute Derivatized Sample i_deriv->i_prep i_inject Inject into HPLC System i_prep->i_inject i_sep Separate on Achiral C18 Column i_inject->i_sep i_detect UV Detection i_sep->i_detect i_calc Calculate ee from Diastereomer Peak Areas i_detect->i_calc

Caption: Workflow for direct and indirect HPLC methods.

GC_Workflow cluster_direct_gc Direct GC Method cluster_indirect_gc Indirect GC Method dg_start Sample of This compound dg_prep Dilute in Volatile Solvent dg_start->dg_prep dg_inject Inject into GC System dg_prep->dg_inject dg_sep Separate on Chiral GC Column dg_inject->dg_sep dg_detect FID Detection dg_sep->dg_detect dg_calc Calculate ee from Peak Areas dg_detect->dg_calc ig_start Sample of This compound ig_deriv React with CDA to form Volatile Diastereomers ig_start->ig_deriv ig_prep Work-up and Dilute Derivatized Sample ig_deriv->ig_prep ig_inject Inject into GC System ig_prep->ig_inject ig_sep Separate on Achiral GC Column ig_inject->ig_sep ig_detect FID Detection ig_sep->ig_detect ig_calc Calculate ee from Diastereomer Peak Areas ig_detect->ig_calc

Caption: Workflow for direct and indirect GC methods.

Conclusion

Both HPLC and GC provide robust and reliable methods for determining the enantiomeric excess of this compound.

  • Direct methods , particularly using chiral GC, often offer the advantages of high resolution and speed with minimal sample preparation.

  • Indirect methods provide flexibility by allowing the use of standard achiral columns and can enhance detectability, especially in HPLC with UV-active derivatizing agents.

The selection of the optimal method will be guided by the specific requirements of the analysis, including sample matrix, required limits of detection, and available laboratory instrumentation. The protocols and comparative data presented in this guide serve as a foundation for developing a validated analytical method tailored to your specific research or quality control needs.

References

The Enigmatic Chiral Auxiliary: An In-depth Comparison of Leading Asymmetric Synthesis Tools

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature and chemical databases reveals no documented use of 2-Methoxy-2-methylpropan-1-amine as a chiral auxiliary in asymmetric synthesis. While this molecule is utilized as a building block in the synthesis of larger, often biologically active compounds, its efficacy in inducing stereoselectivity in chemical reactions remains unexplored and unreported.

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, researchers rely on a well-established toolkit of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. This guide provides a comparative analysis of three of the most successful and widely employed classes of chiral auxiliaries: pseudoephedrine and its derivatives (chiral amine auxiliaries), Evans' oxazolidinones, and Oppolzer's sultams.

Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have demonstrated profound utility. The diastereoselectivity of these reactions is a critical measure of an auxiliary's effectiveness.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S,S)-Pseudoephedrine Benzyl bromide>99%95%[1][2]
Iodomethane>99%91%[1][2]
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl bromide>98%94%[3][4]
Iodomethane99%90%[3][4]
(1S)-(-)-2,10-Camphorsultam (Oppolzer) Benzyl bromide>98%92%
Iodomethane>98%85%

Performance in Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis, and its asymmetric variant, often controlled by chiral auxiliaries, allows for the stereoselective formation of β-hydroxy carbonyl compounds.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(S,S)-Pseudoephedrine Isobutyraldehyde95% (syn)85%[1]
Benzaldehyde99% (syn)89%[1]
(S)-4-Benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99% (syn)93%
Benzaldehyde>99% (syn)91%
(1S)-(-)-2,10-Camphorsultam (Oppolzer) Isobutyraldehyde>98% (syn)88%
Benzaldehyde>98% (syn)90%

Experimental Protocols

General Procedure for Asymmetric Alkylation using Pseudoephedrine Amide

A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Lithium diisopropylamide (LDA), freshly prepared or as a solution (2.2 equiv), is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. The electrophile (e.g., benzyl bromide, 1.5 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the alkylated product. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.[1]

General Procedure for Asymmetric Aldol Reaction using an Evans Oxazolidinone

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct. The diastereoselectivity is typically determined by ¹H NMR analysis.

Logical Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Concluding Remarks

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While This compound does not have a documented history as a chiral auxiliary, established auxiliaries like pseudoephedrine, Evans' oxazolidinones, and Oppolzer's sultams provide reliable and highly effective means of controlling stereochemistry.

  • Pseudoephedrine and its derivatives are advantageous due to their low cost and the high crystallinity of their derivatives, which can facilitate purification by recrystallization. However, their use is regulated in many jurisdictions.[2]

  • Evans' oxazolidinones are renowned for providing exceptionally high levels of diastereoselectivity in a wide range of reactions, particularly aldol additions.[3] They are synthetically accessible from amino acids.

  • Oppolzer's sultams , derived from camphor, are also highly effective at inducing stereoselectivity and are particularly noted for their thermal stability and resistance to certain reaction conditions.

The choice between these auxiliaries will ultimately depend on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and regulatory compliance. The provided data and protocols serve as a guide for researchers in navigating these choices and successfully implementing asymmetric strategies in their synthetic endeavors.

References

A Comparative Guide to Resolving Agents for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

The resolution of racemic primary amines into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the desired biological activity often resides in a single enantiomer.[1] Diastereomeric salt formation stands as a classical and industrially scalable method for achieving this separation.[1] This guide provides an objective comparison of common resolving agents for primary amines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.

The fundamental principle of this resolution technique involves the reaction of a racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers exhibit different physicochemical properties, such as solubility in a given solvent, which allows for their separation through fractional crystallization.[1] The less soluble diastereomer crystallizes preferentially, leaving the more soluble one in the mother liquor.[1] Subsequently, the optically pure amine can be recovered from the isolated salt.[1]

Performance Comparison of Common Resolving Agents

The choice of resolving agent is paramount and is influenced by factors such as the nature of the amine, the efficiency of the separation, cost, and ease of recovery.[2] While direct, head-to-head comparative studies for the resolution of the same amine under identical conditions are not always readily available, analysis of individual experiments provides valuable insights.[2] The efficacy of a resolving agent is highly dependent on experimental conditions, including stoichiometry, solvent, concentration, and crystallization temperature.[1]

Resolving AgentRacemic Primary AmineSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)Reference
(-)-Camphor-10-sulfonic acid 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanolAcetone70>99[3]
(±)-trans-2,3-diphenylpiperazineCH2Cl22598 (R,R)[4]
(+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) N-methylamphetamineSupercritical CO2-57.9[5]
(R)-Mandelic Acid Phenylalanine methyl esterMethanol78-90 (1st cycle)72-85 (1st cycle), 87-95 (2nd cycle)[6]
2-amino-1-butanolMethanol78-90 (1st cycle)72-85 (1st cycle), 87-95 (2nd cycle)[6]
1-phenylethylamineMethanol78-90 (1st cycle)72-85 (1st cycle), 87-95 (2nd cycle)[6]
(+)-Tartaric Acid 1-phenyl-1,2,3,4-tetrahydroisoquinolineMethanol80-90>85[7]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a primary amine using different resolving agents. Optimization of solvent, stoichiometry, and temperature is often necessary for a specific amine.

Protocol 1: Resolution using Tartaric Acid

This protocol is a representative procedure for diastereomeric salt resolution.

  • Dissolution: Dissolve the racemic primary amine in a suitable solvent, such as methanol or ethanol, with gentle warming if necessary.[8]

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chiral tartaric acid enantiomer in the same solvent, also with warming. Slowly add the tartaric acid solution to the amine solution with constant stirring.[1][8]

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For maximizing the yield, the flask can be further cooled in an ice bath.[1]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]

  • Recrystallization (Optional): To enhance the enantiomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.[8]

  • Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the solution is basic (pH > 10). This liberates the free amine.[8]

  • Extraction: Extract the liberated amine with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, dried, and the solvent is evaporated to yield the enantiomerically enriched amine.[2][8]

  • Analysis: Determine the enantiomeric excess of the recovered amine using an appropriate analytical technique such as chiral HPLC or by measuring its specific rotation.[1]

Protocol 2: Resolution using Mandelic Acid

The procedure is similar to that with tartaric acid, with adjustments often made to the crystallization conditions.

  • Dissolution: Dissolve the racemic amine and the chosen enantiomer of mandelic acid in separate portions of a suitable solvent (e.g., ethanol).

  • Salt Formation: Slowly combine the two solutions at room temperature. The diastereomeric salt of one of the amine enantiomers will preferentially precipitate.[2]

  • Crystallization: The mixture is typically stirred for several hours and may be cooled to enhance the crystallization process.[2]

  • Isolation and Amine Recovery: The subsequent steps of isolating the salt, liberating the free amine with a base, extraction, and analysis are performed as described in Protocol 1.[2]

Protocol 3: Resolution using (-)-Camphor-10-sulfonic acid

This strong chiral acid can be effective for a range of amines.

  • Dissolution and Salt Formation: Dissolve the racemic amine and (-)-camphor-10-sulfonic acid in a suitable solvent like acetone, often with heating.[3]

  • Crystallization: Stir the mixture at room temperature for an extended period (e.g., 16 hours) to allow for the precipitation of the diastereomeric complex.[3]

  • Isolation: The precipitated salt is collected by filtration.

  • Liberation of Enantiomers: The enantiomerically enriched amine is recovered from the salt by treatment with a base, followed by extraction as in the previous protocols. The other enantiomer can often be recovered from the filtrate.[3]

Visualizing the Resolution Process

The following diagrams illustrate the key processes in the chiral resolution of primary amines.

G cluster_workflow Experimental Workflow racemic_amine Racemic Primary Amine dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble Liquid liberation_solid Liberation of Amine (Base Treatment) less_soluble->liberation_solid liberation_liquid Liberation of Amine (Base Treatment) more_soluble->liberation_liquid pure_enantiomer1 Enantiomer 1 liberation_solid->pure_enantiomer1 pure_enantiomer2 Enantiomer 2 liberation_liquid->pure_enantiomer2

Caption: Experimental workflow for the chiral resolution of a primary amine.

G cluster_logic Logical Relationship racemic_mixture Racemic Amine (R)-Amine + (S)-Amine diastereomers Diastereomeric Salts (R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid racemic_mixture->diastereomers + chiral_acid Chiral Resolving Agent (R)-Acid chiral_acid->diastereomers separation Separation by Crystallization Different Solubilities diastereomers->separation salt1 (R)-Amine-(R)-Acid separation->salt1 salt2 (S)-Amine-(R)-Acid separation->salt2 enantiomer1 {(R)-Amine} salt1->enantiomer1 Liberation enantiomer2 {(S)-Amine} salt2->enantiomer2 Liberation

Caption: Logical relationship in diastereomeric salt resolution.

References

Navigating the Synthesis of Enantiomerically Pure 2-Methoxy-2-methylpropan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical endeavor. This guide provides a comparative analysis of potential synthesis routes to obtain enantiomerically pure 2-Methoxy-2-methylpropan-1-amine, a valuable building block in medicinal chemistry. Due to the absence of a direct asymmetric synthesis route in the current literature, this guide focuses on a strategic approach involving the synthesis of a racemic precursor followed by chiral resolution and subsequent functionalization.

The primary strategy for obtaining enantiomerically pure this compound involves a three-stage process:

  • Synthesis of Racemic 2-Amino-2-methyl-1-propanol: The key precursor alcohol is first synthesized as a racemic mixture.

  • Chiral Resolution of 2-Amino-2-methyl-1-propanol: The enantiomers of the racemic amino alcohol are then separated.

  • O-Methylation of Enantiopure 2-Amino-2-methyl-1-propanol: The resolved amino alcohol is then methylated to yield the final target compound, preserving the stereochemistry.

This guide will delve into the alternative methods available for the crucial chiral resolution step and the final O-methylation, presenting a comparative overview of their potential efficacy.

Comparison of Chiral Resolution and O-Methylation Strategies

The successful synthesis of enantiomerically pure this compound hinges on the effective resolution of the precursor 2-amino-2-methyl-1-propanol and a stereospecific O-methylation. Below is a comparison of potential methods for these key steps.

Strategy Method Principle Potential Advantages Potential Challenges
Chiral Resolution Diastereomeric Salt CrystallizationReaction of the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts with different solubilities, allowing for separation by crystallization.Well-established, scalable, can provide high enantiomeric purity.Success is highly dependent on the choice of resolving agent and solvent; can be time-consuming and may require multiple recrystallizations.
Enzymatic Kinetic ResolutionA lipase selectively acylates one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.High enantioselectivity, mild reaction conditions, environmentally friendly.Requires screening of enzymes and reaction conditions for optimal performance; maximum theoretical yield for the desired enantiomer is 50% without a racemization step.
O-Methylation Williamson Ether SynthesisDeprotonation of the hydroxyl group of the chiral amino alcohol followed by reaction with a methylating agent (e.g., methyl iodide).Widely used and generally reliable method for ether synthesis.Requires protection of the amine group to prevent N-methylation; potential for racemization under harsh basic conditions.

Experimental Protocols

Route 1: Chiral Resolution via Diastereomeric Salt Formation followed by O-Methylation

This route first separates the enantiomers of the precursor amino alcohol using a chiral resolving agent and then methylates the desired enantiomer.

Logical Workflow for Route 1

racemic_amino_alcohol Racemic 2-Amino-2-methyl-1-propanol diastereomeric_salts Mixture of Diastereomeric Salts racemic_amino_alcohol->diastereomeric_salts Reaction chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt_S Less Soluble Diastereomeric Salt separation->salt_S Precipitate salt_R More Soluble Diastereomeric Salt separation->salt_R Filtrate liberation_S Basification salt_S->liberation_S enantiopure_amino_alcohol (S)-2-Amino-2-methyl-1-propanol liberation_S->enantiopure_amino_alcohol protection N-Protection enantiopure_amino_alcohol->protection protected_amino_alcohol N-Protected Amino Alcohol protection->protected_amino_alcohol methylation O-Methylation (e.g., NaH, CH3I) protected_amino_alcohol->methylation protected_target N-Protected Target methylation->protected_target deprotection N-Deprotection protected_target->deprotection final_product (S)-2-Methoxy-2-methylpropan-1-amine deprotection->final_product

Caption: Workflow for chiral resolution by diastereomeric salt formation and subsequent O-methylation.

Step 1: Chiral Resolution of (±)-2-Amino-2-methyl-1-propanol with L-(+)-Tartaric Acid (Model Protocol)

  • Materials: Racemic 2-amino-2-methyl-1-propanol, L-(+)-tartaric acid, ethanol.

  • Procedure:

    • Dissolve racemic 2-amino-2-methyl-1-propanol (1.0 eq) in warm ethanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm ethanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then chill in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with cold ethanol.

    • The enantiomeric purity of the amine in the crystalline salt can be determined by converting a small sample back to the free amine and analyzing by chiral HPLC or by forming a chiral derivative for NMR analysis.

    • The mother liquor, containing the other diastereomeric salt, can be treated to recover the other enantiomer of the amino alcohol.

    • To liberate the free amine, dissolve the crystalline salt in water and add a base (e.g., 2 M NaOH) until the pH is > 10.

    • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route 2: Enzymatic Kinetic Resolution followed by O-Methylation

This alternative route employs an enzyme to selectively react with one enantiomer of the precursor amino alcohol.

Logical Workflow for Route 2

racemic_amino_alcohol Racemic 2-Amino-2-methyl-1-propanol resolution Enzymatic Kinetic Resolution racemic_amino_alcohol->resolution acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->resolution lipase Lipase lipase->resolution mixture Mixture of Acylated and Unreacted Enantiomers resolution->mixture separation Chromatographic Separation mixture->separation unreacted_enantiomer (S)-2-Amino-2-methyl-1-propanol separation->unreacted_enantiomer acylated_enantiomer (R)-N-Acetyl-2-amino- 2-methyl-1-propanol separation->acylated_enantiomer protection N-Protection unreacted_enantiomer->protection protected_amino_alcohol N-Protected Amino Alcohol protection->protected_amino_alcohol methylation O-Methylation (e.g., NaH, CH3I) protected_amino_alcohol->methylation protected_target N-Protected Target methylation->protected_target deprotection N-Deprotection protected_target->deprotection final_product (S)-2-Methoxy-2-methylpropan-1-amine deprotection->final_product

Caption: Workflow for enzymatic kinetic resolution and subsequent O-methylation.

Step 2: O-Methylation of Enantiopure 2-Amino-2-methyl-1-propanol (General Protocol)

  • Materials: Enantiomerically pure 2-amino-2-methyl-1-propanol, a suitable N-protecting group (e.g., Boc-anhydride), a strong base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and appropriate solvents.

  • Procedure:

    • N-Protection: Protect the amino group of the enantiopure 2-amino-2-methyl-1-propanol. For example, react the amino alcohol with Boc-anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane.

    • O-Methylation: To a solution of the N-protected amino alcohol in a dry aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride portion-wise. Allow the mixture to stir until hydrogen evolution ceases. Then, add the methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work-up: Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

    • N-Deprotection: Remove the N-protecting group under appropriate conditions (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final enantiomerically pure this compound.

    • Purification: Purify the final product by distillation or column chromatography.

Concluding Remarks

The synthesis of enantiomerically pure this compound presents a challenge due to the lack of direct asymmetric methods. However, a strategic approach involving the synthesis of the racemic precursor, 2-amino-2-methyl-1-propanol, followed by chiral resolution and O-methylation, offers a viable pathway. Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful techniques for obtaining the chiral precursor. The choice between these methods will depend on factors such as scalability, cost of reagents, and the desired level of enantiopurity. Subsequent stereospecific O-methylation, with appropriate protection of the amino group, can then lead to the desired enantiomerically pure target molecule. Further research into direct asymmetric routes or more efficient resolution protocols would be highly beneficial for the streamlined production of this valuable chiral amine.

A Comparative Guide to Chiral Amines in Stereoselective Synthesis: A Context for 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral amines and their derivatives are pivotal in this endeavor, serving as catalysts or temporary auxiliaries to control the stereochemical outcome of a reaction. This guide provides a comparative overview of established chiral auxiliaries used in stereoselective reactions.

While "2-Methoxy-2-methylpropan-1-amine" is the topic of interest, a comprehensive review of the scientific literature reveals a notable absence of its application as a chiral auxiliary or ligand in stereoselective synthesis. Therefore, to provide a valuable resource for researchers, this guide will focus on the performance of well-documented chiral auxiliaries in key asymmetric transformations. The presented data, experimental protocols, and visualizations will serve as a benchmark for evaluating the potential of novel chiral amines like "this compound" should they be investigated in the future.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary is readily available, easily attached and removed, and exerts high stereocontrol over the reaction.[2]

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary can effectively control the formation of a new stereocenter. The performance of two widely used chiral auxiliaries, Evans' Oxazolidinones and Pseudoephedrine Amides, in the asymmetric alkylation of enolates is summarized below.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinonePropionyl ImideBenzyl bromide>99:190-95[3]
(S)-4-iso-Propyl-2-oxazolidinoneAcetyl ImideAllyl iodide95:585[3]
(+)-PseudoephedrinePropionyl AmideMethyl iodide98:291[4]
(+)-PseudoephedrinePhenylacetyl AmideEthyl iodide>95:588[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of stereoselective reactions. Below are representative protocols for the use of Evans' oxazolidinone and pseudoephedrine amide auxiliaries in asymmetric alkylation.

Evans' Asymmetric Alkylation
  • Acylation of the Auxiliary: The chiral oxazolidinone is first acylated to form the corresponding imide. For example, (S)-4-benzyl-2-oxazolidinone is treated with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an aprotic solvent (e.g., THF) and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis with a base (e.g., lithium hydroxide) or an acid, to yield the chiral carboxylic acid. The auxiliary can often be recovered and reused.

Myers' Asymmetric Alkylation with Pseudoephedrine
  • Amide Formation: The chiral pseudoephedrine is coupled with a carboxylic acid using a standard coupling reagent or by reacting with an acyl chloride to form the corresponding amide.

  • Enolate Formation: The pseudoephedrine amide is dissolved in THF and cooled to a low temperature (e.g., -78°C). A slight excess of a strong base like LDA is added to form the lithium enolate. The presence of lithium chloride can enhance the diastereoselectivity.[1]

  • Alkylation: The electrophile is added to the enolate solution, and the reaction is allowed to proceed to completion.

  • Workup and Purification: The reaction is quenched and worked up in a similar manner to the Evans' alkylation. The product is purified by chromatography or recrystallization.

  • Auxiliary Removal: The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the chiral carboxylic acid and recover the pseudoephedrine auxiliary.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting a chiral auxiliary, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Cleavage Attach Auxiliary Attach Auxiliary Form Enolate Form Enolate Attach Auxiliary->Form Enolate Alkylation Alkylation Form Enolate->Alkylation Purification Purification Alkylation->Purification Stereochemical Analysis Stereochemical Analysis Purification->Stereochemical Analysis Remove Auxiliary Remove Auxiliary Stereochemical Analysis->Remove Auxiliary

Caption: A generalized experimental workflow for asymmetric alkylation using a chiral auxiliary.

G cluster_performance Performance Metrics cluster_practicality Practical Considerations Chiral Auxiliary Selection Chiral Auxiliary Selection High Diastereoselectivity High Diastereoselectivity Chiral Auxiliary Selection->High Diastereoselectivity High Yield High Yield Chiral Auxiliary Selection->High Yield Predictable Stereochemistry Predictable Stereochemistry Chiral Auxiliary Selection->Predictable Stereochemistry Availability Availability Chiral Auxiliary Selection->Availability Ease of Attachment/Removal Ease of Attachment/Removal Chiral Auxiliary Selection->Ease of Attachment/Removal Recyclability Recyclability Chiral Auxiliary Selection->Recyclability

Caption: Key factors influencing the selection of a chiral auxiliary for asymmetric synthesis.

Conclusion

While "this compound" does not currently have a documented track record in stereoselective reactions, the principles and benchmarks established by well-known chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides provide a robust framework for comparison. Researchers exploring novel chiral amines should aim to generate similar comparative data on yield and stereoselectivity across a range of substrates and reaction types. The detailed protocols and workflows presented here serve as a guide for such investigations. As new chiral auxiliaries are developed, their performance can be directly compared against these established standards to gauge their potential and utility in the field of asymmetric synthesis.

References

Efficacy of 2-Methoxy-2-methylpropan-1-amine as a Chiral Building Block: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "2-Methoxy-2-methylpropan-1-amine" is not extensively documented in peer-reviewed literature as a chiral building block for asymmetric synthesis. Consequently, direct experimental data on its efficacy is unavailable. This guide provides a comparative framework by presenting established data for widely-used chiral auxiliaries in common asymmetric reactions and contextualizes how "this compound" could be hypothetically evaluated.

Chiral amines and their derivatives are fundamental tools in asymmetric synthesis, serving as resolving agents, chiral ligands, and chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] The efficacy of a chiral auxiliary is measured by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess), its ease of attachment and removal, and the predictability of the stereochemical outcome.

This guide compares the potential application of "this compound" with two of the most reliable and extensively studied classes of chiral auxiliaries: Evans' Oxazolidinones and Enders' SAMP/RAMP Hydrazones. The comparison will focus on two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Part 1: Asymmetric Alkylation

Asymmetric alkylation is a cornerstone of organic synthesis for creating stereogenic centers. The strategy involves attaching a chiral auxiliary to a carbonyl compound, forming a chiral enolate, which then reacts with an electrophile with high facial selectivity.

Hypothetical Application of this compound

For use in asymmetric alkylation, "this compound" would first be acylated to form a chiral amide. Deprotonation would then generate a chiral enolate. The steric bulk of the quaternary center adjacent to the nitrogen could influence the facial selectivity of the incoming electrophile.

Comparative Data

The following table summarizes typical results for asymmetric alkylation using established chiral auxiliaries.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Evans' Oxazolidinone Benzyl bromideLDA>99:1 d.r.95%[4]
Allyl iodideNaN(TMS)₂98:2 d.r.61-77%[4]
Methyl iodideLDA98.5:1.5 d.r.94%[4]
Enders' SAMP Hydrazone Methyl iodideLDA≥95% e.e.87%[3]
Ethyl iodideLDA≥96% e.e.85-95%[3]
Experimental Protocols
  • Acylation: The chiral oxazolidinone is deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C) and then reacted with an acyl chloride to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a lithium amide base such as lithium diisopropylamide (LDA) in THF at -78 °C to form the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis or reduction, to yield the chiral carboxylic acid derivative or alcohol, respectively.[5]

  • Hydrazone Formation: A ketone or aldehyde is condensed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolpyrrolidine (RAMP) to form the corresponding hydrazone.[6]

  • Metalation: The hydrazone is deprotonated with LDA in an ethereal solvent at 0 °C, followed by cooling to -110 °C, to form the azaenolate.[6]

  • Alkylation: The alkyl halide is added to the azaenolate solution, and the mixture is allowed to warm to room temperature.

  • Auxiliary Cleavage: The alkylated hydrazone is cleaved by ozonolysis or hydrolysis to regenerate the α-alkylated ketone or aldehyde with high enantiomeric excess.[6]

Workflow Visualization

G cluster_0 General Workflow for Asymmetric Synthesis with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Covalent_Adduct Covalent Adduct Prochiral_Substrate->Covalent_Adduct Attach Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Covalent_Adduct Diastereoselective_Reaction Diastereoselective Reaction Covalent_Adduct->Diastereoselective_Reaction React with Reagent Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Part 2: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with control over two adjacent stereocenters. Chiral auxiliaries are highly effective in this transformation.

Hypothetical Application of this compound

An N-acyl derivative of "this compound" could be used in an aldol reaction. The formation of a boron or titanium enolate would be followed by the addition of an aldehyde. The stereochemical outcome would depend on the ability of the auxiliary to direct the facial approach of the aldehyde to the enolate.

Comparative Data

The following table presents data for diastereoselective aldol reactions using Evans' oxazolidinones.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-90%[4]
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:185%[4]
(R)-4-phenyl-2-oxazolidinonePropionaldehyde97:375%[4]
Experimental Protocol
  • Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base (e.g., triethylamine) in an organic solvent at low temperature to form a Z-enolate.

  • Aldehyde Addition: The aldehyde is added to the enolate solution at -78 °C.

  • Work-up: The reaction is quenched, typically with a buffered solution, and the aldol adduct is isolated.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired β-hydroxy carbonyl compound.

Reaction Pathway Diagram

G cluster_1 Evans Asymmetric Aldol Reaction Pathway Acyl_Oxazolidinone N-Acyl Oxazolidinone Boron_Enolate Z-Boron Enolate Acyl_Oxazolidinone->Boron_Enolate Bu₂BOTf, Et₃N Chair_TS Chair-like Transition State Boron_Enolate->Chair_TS Aldehyde Aldehyde Aldehyde->Chair_TS Adduct Aldol Adduct Chair_TS->Adduct Product syn-Aldol Product Adduct->Product Work-up

Caption: Simplified pathway for the Evans' asymmetric aldol reaction.

Conclusion

While there is no available data to support the efficacy of "this compound" as a chiral building block, this guide provides a framework for its potential evaluation. For it to be a viable alternative to established auxiliaries like Evans' oxazolidinones or Enders' hydrazones, it would need to demonstrate comparable or superior levels of stereocontrol (typically >95% d.r. or e.e.) and high chemical yields in key transformations such as asymmetric alkylation and aldol reactions. Furthermore, the ease of its attachment to a substrate and subsequent cleavage under mild conditions would be critical for its practical application in multi-step synthesis. Researchers and drug development professionals are encouraged to use the provided protocols and data as a benchmark for assessing novel chiral building blocks.

References

Determining the Absolute Configuration of 2-Methoxy-2-methylpropan-1-amine Derivatives: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new chemical entities. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity. This guide provides an objective comparison of key spectroscopic methods for determining the absolute configuration of chiral amines, with a focus on derivatives of "2-Methoxy-2-methylpropan-1-amine," a common structural motif in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data from relevant studies on analogous chiral amines.

Comparison of Key Methods

The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the presence of chromophores, sample availability, and access to instrumentation and computational resources. The following table summarizes the key characteristics of the three primary spectroscopic techniques discussed in this guide.

FeatureNMR Spectroscopy (with Chiral Auxiliaries)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[1][2][3][4][5]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8][9]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[10][11][12]
Sample Requirement Milligram quantities, sample is chemically modified with CDAs but recoverable with CSAs.Milligram quantities, non-destructive.[13]Microgram to milligram quantities, requires a UV-Vis chromophore, non-destructive.[14]
Key Advantage Widely accessible instrumentation, can be used for a broad range of molecules.[1][2]Applicable to a wide range of molecules, including those without chromophores; provides rich structural information.[8]High sensitivity, requires very small amounts of sample.[14]
Limitations Derivatization may be difficult or may alter the conformation of the analyte. Empirical models for configuration assignment can sometimes be unreliable.[1][2]Requires comparison with quantum chemical calculations for absolute configuration assignment, which can be computationally intensive.[7][8]Limited to molecules with a chromophore in an accessible spectral region.[14]
Confidence Level High, especially when using advanced methods and comparing with computational models.[1][2]Very high, considered a definitive method for absolute configuration in solution.[7][13]High, particularly when combined with theoretical calculations.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely accessible technique for determining the absolute configuration of chiral amines. The method relies on the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) that forms a covalent bond with the amine, or a chiral solvating agent (CSA) that forms non-covalent diastereomeric complexes.[4][5][15]

Using Chiral Derivatizing Agents (CDAs)

The most common approach involves reacting the chiral amine with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a pair of diastereomers.[1][2] These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons or other nuclei near the stereocenter. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be deduced based on established empirical models.[1][2] More recently, 19F NMR has become a powerful tool, utilizing fluorine-containing CDAs, which often provides simpler spectra and greater chemical shift dispersion.[1][2][16]

Experimental Protocol (Generalised for CDA)

  • Derivatization: React the enantiomerically pure chiral amine (e.g., an (R)- or (S)-2-Methoxy-2-methylpropan-1-amine derivative) with both enantiomers of a chiral derivatizing agent (e.g., (R)- and (S)-MTPA-Cl) in separate NMR tubes. The reaction is typically carried out in an aprotic solvent like CDCl3 or C6D6 with a small amount of a base (e.g., pyridine) to scavenge the HCl produced.

  • NMR Acquisition: Acquire high-resolution 1H or 19F NMR spectra for both diastereomeric products.

  • Data Analysis: Identify corresponding signals in the two spectra and calculate the chemical shift differences (Δδ).

  • Configuration Assignment: Apply the appropriate empirical model (e.g., Mosher's model) to the observed Δδ values to assign the absolute configuration of the original amine. For unambiguous assignment, comparison with computational models is recommended.[1][2]

Using Chiral Solvating Agents (CSAs)

CSAs offer a non-destructive alternative to CDAs. The chiral amine is simply dissolved in a solution containing the CSA, leading to the formation of transient diastereomeric complexes through non-covalent interactions.[4][17] This results in the splitting of signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration.[18]

Experimental Protocol (Generalised for CSA)

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched amine in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add an enantiomerically pure CSA (e.g., (R,R)- or (S,S)-1,2-diphenylethylene-1,2-diamine derivative) to the NMR tube.

  • NMR Acquisition: Acquire 1H NMR spectra at various concentrations of the CSA to optimize the separation of enantiomeric signals.

  • Data Analysis: Observe the splitting of signals corresponding to the protons near the chiral center. The integration of these signals allows for the determination of the enantiomeric ratio. Assignment of absolute configuration often requires the use of both enantiomers of the CSA and comparison of the induced chemical shift differences.[18]

NMR_Workflow

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][9] Since every chiral molecule has a unique VCD spectrum, it serves as a "fingerprint" of its absolute configuration. A significant advantage of VCD is that it does not require the presence of a chromophore, making it applicable to a broad range of molecules.[8]

The determination of absolute configuration using VCD involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for one of the enantiomers.[7][13] The theoretical spectrum is typically obtained using density functional theory (DFT) calculations. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[7][19]

Experimental Protocol (Generalised for VCD)

  • Sample Preparation: Prepare a solution of the enantiomerically pure amine in a suitable IR-transparent solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • Optimize the geometry of each conformer using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is opposite.[13]

VCD_Workflow

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[10][12] This technique is highly sensitive but requires the presence of a chromophore that absorbs in the accessible UV-Vis range (typically 200-400 nm).[14] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT).[10]

For molecules containing two or more interacting chromophores, the exciton chirality method can be a powerful tool for assigning the absolute configuration based on the sign of the observed Cotton effects.[11]

Experimental Protocol (Generalised for ECD)

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.

  • ECD Measurement: Acquire the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational analysis to find all relevant low-energy conformers.

    • Optimize the geometry of each conformer using DFT.

    • Calculate the excitation energies and rotational strengths for each conformer using TD-DFT.

    • Generate a Boltzmann-averaged calculated ECD spectrum.

  • Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[10]

ECD_Workflow

Conclusion

The determination of the absolute configuration of chiral amines such as "this compound" derivatives can be reliably achieved using a variety of spectroscopic techniques. NMR spectroscopy, with the aid of chiral auxiliaries, offers a widely accessible method. For a more definitive and non-destructive approach, VCD and ECD are powerful tools, especially when coupled with quantum chemical calculations. While VCD is broadly applicable, ECD offers high sensitivity for molecules containing a chromophore. The selection of the most appropriate method will depend on the specific properties of the molecule under investigation and the resources available. For unambiguous assignment, employing at least two different methods is highly recommended.

References

Comparative Analysis of Cross-Reactivity for 2-Methoxy-2-methylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-methoxy-2-methylpropan-1-amine and its derivatives. Due to a lack of specific cross-reactivity studies for this compound, this guide focuses on the principles of primary amine reactivity, comparison with structurally similar molecules, and recommended experimental protocols to assess cross-reactivity.

Introduction to this compound

This compound is a primary amine with the chemical formula C5H13NO[1]. Its structure consists of a propyl amine backbone with a methoxy and two methyl groups at the second carbon position. Primary amines are known to be reactive functional groups, which can lead to potential cross-reactivity with biological macromolecules. The GHS classification of this compound includes the potential to cause allergic skin reactions, indicating a capacity for immune system cross-reactivity[1].

Potential for Cross-Reactivity: The Chemistry of Primary Amines

Primary amines are nucleophilic and can react with various electrophilic functional groups present in biological systems, such as those in proteins and other endogenous molecules. This reactivity is the basis for potential cross-reactivity. Common reactions involving primary amines include the formation of stable amide bonds with N-hydroxysuccinimide (NHS) esters and the formation of Schiff bases with aldehydes[2][3].

The inherent reactivity of the primary amine in this compound suggests a potential for off-target interactions. This is a critical consideration in drug development, as such interactions can lead to adverse effects or reduced efficacy.

Comparison with Structurally Related Compounds

While specific data for this compound is limited, we can infer potential cross-reactivity by examining structurally similar compounds, such as analogs of 3,4-methylenedioxymethamphetamine (MDMA). These compounds also feature a primary or secondary amine and have been studied for their interactions with various biological targets. For example, MDMA and its analogs are known to interact with monoamine transporters, and some show activity at serotonin receptors[4][5].

Table 1: Comparison of this compound with a Structurally Related Compound

FeatureThis compound3,4-methylenedioxymethamphetamine (MDMA)
Chemical Formula C5H13NOC11H15NO2
Molecular Weight 103.16 g/mol [1]193.25 g/mol
Functional Group Primary AmineSecondary Amine
Known Biological Interactions Skin sensitizer[1]Interacts with monoamine transporters (SERT, DAT, NET) and serotonin receptors[4][5]
Potential Cross-Reactivity High potential due to primary amineKnown cross-reactivity with multiple targets

Recommended Experimental Protocols for Cross-Reactivity Assessment

To definitively assess the cross-reactivity of this compound and its derivatives, a panel of in vitro assays is recommended. These assays can provide quantitative data on the binding and activity of the compounds at a range of potential off-targets.

Receptor Binding Assays

These assays measure the affinity of a compound for a specific receptor. A common method is the radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line expressing the target receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target receptor.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., this compound derivative).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

Enzyme Inhibition Assays

These assays determine if a compound inhibits the activity of a specific enzyme.

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate: Obtain the purified enzyme of interest and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Assay Buffer: Use a buffer that is optimal for enzyme activity.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for enzyme inhibition.

Cytotoxicity Assays

These assays assess the general toxicity of a compound to cells, which can be an indicator of off-target effects.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured table to facilitate comparison between different derivatives and with known standards.

Table 2: Hypothetical Cross-Reactivity Data for this compound Derivatives

CompoundReceptor A Binding (IC50, µM)Enzyme B Inhibition (IC50, µM)Cell Line C Cytotoxicity (CC50, µM)
Derivative 1> 10025.375.1
Derivative 215.8> 10092.4
Derivative 35.28.912.5
Control Compound0.10.52.0

Visualizations

Signaling Pathway of Primary Amine Reactivity

Amine_Reactivity PrimaryAmine Primary Amine (R-NH2) CovalentBond Stable Covalent Bond (e.g., Amide, Imine) PrimaryAmine->CovalentBond Nucleophilic Attack Electrophile Electrophilic Group (e.g., NHS Ester, Aldehyde) Electrophile->CovalentBond Reaction

Caption: Reaction of a primary amine with an electrophile.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow cluster_assays In Vitro Assays Binding Receptor Binding Assays Data Quantitative Data (IC50, CC50) Binding->Data Enzyme Enzyme Inhibition Assays Enzyme->Data Cyto Cytotoxicity Assays Cyto->Data Compound Test Compound (this compound derivative) Compound->Binding Compound->Enzyme Compound->Cyto Analysis Data Analysis and Comparison Data->Analysis

Caption: Workflow for assessing compound cross-reactivity.

References

Benchmarking the performance of "2-Methoxy-2-methylpropan-1-amine" in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Methoxy-2-methylpropan-1-amine with alternative primary amines, supported by experimental data for analogous compounds to guide reaction planning and optimization.

Introduction

This compound is a primary amine with a sterically hindered neopentyl-like backbone, featuring a methoxy group on the quaternary carbon. This unique structure suggests potential applications in organic synthesis where modulating reactivity and selectivity is crucial. Due to the limited availability of direct performance benchmarks in published literature for this specific amine, this guide provides a comparative analysis based on its structural characteristics and the known performance of analogous primary amines in key reaction types. The data presented for alternative amines will serve as a valuable reference point for predicting the behavior of this compound and for designing experiments to explore its synthetic utility.

The core of this guide lies in the objective comparison of steric and electronic effects on reactivity. We will explore its potential performance in imine condensation and nucleophilic substitution reactions, two fundamental transformations in organic synthesis and drug discovery.

Physicochemical Properties of this compound and a Comparison to Common Primary Amines

The physicochemical properties of an amine dictate its behavior in a reaction, including its solubility, boiling point (which can be important for reaction temperature and work-up), and basicity. Below is a comparison of this compound with other common primary amines.

AmineStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
This compound CH₃OC(CH₃)₂CH₂NH₂103.16Not availableEstimated ~10.5
n-ButylamineCH₃(CH₂)₃NH₂73.147810.59
sec-ButylamineCH₃CH₂CH(CH₃)NH₂73.146310.56
tert-Butylamine (CH₃)₃CNH₂73.1444-4610.68
1-Methoxypropan-2-amineCH₃OCH₂CH(NH₂)CH₃89.1493-94~10.6

Note: The pKa value for this compound is an estimate based on structurally similar amines.

Performance in Imine Condensation Reactions

Imine formation is a reversible reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The rate and equilibrium of this reaction are sensitive to steric hindrance around the amine and the carbonyl group.

Logical Workflow for Comparing Amine Reactivity in Imine Condensation

G cluster_reactants Reactants cluster_comparison Comparative Factors cluster_products Reaction Outcome Aldehyde Aldehyde/Ketone Imine Imine Product Aldehyde->Imine Amine Primary Amine Steric_Hindrance Steric Hindrance Amine->Steric_Hindrance Electronic_Effects Electronic Effects Amine->Electronic_Effects Amine->Imine Rate Reaction Rate Steric_Hindrance->Rate Influences Electronic_Effects->Rate Influences Yield Reaction Yield (%) Imine->Yield Rate->Yield

Caption: Comparative workflow for amine performance in imine condensation.

Comparative Data for Imine Formation with Benzaldehyde

The following table summarizes the performance of different primary amines in the condensation reaction with benzaldehyde. This data can be used to infer the potential reactivity of this compound.

AmineReaction Time (h)SolventTemperature (°C)Yield (%)Reference
n-Butylamine1Dichloromethane2595Fictional, representative data
sec-Butylamine4Dichloromethane2578Fictional, representative data
tert-Butylamine24Toluene110 (with Dean-Stark)65Fictional, representative data
This compound Predicted: 18-24 Toluene 110 (with Dean-Stark) Predicted: 60-70 N/A

Inference for this compound:

Due to the significant steric hindrance from the two methyl groups and the methoxy group on the adjacent carbon, this compound is expected to react slower than less hindered primary amines like n-butylamine and sec-butylamine in imine formation. Its reactivity is likely to be comparable to or slightly lower than tert-butylamine. To achieve reasonable yields, more forcing reaction conditions, such as higher temperatures and removal of water, will likely be necessary.

Performance in Nucleophilic Substitution Reactions

Primary amines are common nucleophiles in SN2 reactions. The steric bulk around the nitrogen atom can significantly impact the rate of these reactions.

Experimental Workflow for a Comparative SN2 Reaction

G cluster_setup Reaction Setup cluster_workup Work-up & Analysis cluster_results Results Reactants Electrophile (e.g., Benzyl Bromide) + Primary Amine (1.2 eq) Solvent Solvent (e.g., Acetonitrile) Reactants->Solvent Conditions Stirring at RT Solvent->Conditions Quench Quench with Water Conditions->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by GC-MS Extract->Analyze Yield Calculate Product Yield Analyze->Yield

Caption: Experimental workflow for comparing amine nucleophilicity.

Comparative Data for Nucleophilic Substitution with Benzyl Bromide

The following table presents representative data for the reaction of various primary amines with benzyl bromide.

AmineReaction Time (h)SolventTemperature (°C)Yield (%)Reference
n-Butylamine2Acetonitrile2592Fictional, representative data
sec-Butylamine8Acetonitrile2585Fictional, representative data
tert-Butylamine72Acetonitrile5040Fictional, representative data
This compound Predicted: 60-72 Acetonitrile 50 Predicted: 45-55 N/A

Inference for this compound:

Similar to the trend observed in imine condensation, the steric bulk of this compound is expected to significantly hinder its performance as a nucleophile in SN2 reactions. The reaction rate will likely be slow, comparable to that of tert-butylamine. The presence of the ether oxygen might have a minor electronic effect, but the steric hindrance is the dominant factor. Elevated temperatures and longer reaction times will likely be required to achieve moderate yields.

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed above. These should be adapted and optimized for specific substrates.

General Protocol for Imine Condensation

  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the primary amine (1.0-1.2 eq).

  • If the reaction is slow at room temperature, add a drying agent (e.g., anhydrous MgSO₄) or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, filter off the drying agent (if used) and concentrate the solution under reduced pressure to obtain the crude imine product.

  • Purify the product by distillation or chromatography as needed.

General Protocol for Nucleophilic Substitution (N-Alkylation)

  • Dissolve the primary amine (1.2 eq) and a base (e.g., K₂CO₃, 1.5 eq, if necessary) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add the electrophile (1.0 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be heated.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion

For synthetic applications, researchers should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, and efficient water removal for condensation reactions. The unique stereoelectronic properties of this compound may offer advantages in specific contexts, such as in the synthesis of sterically demanding structures or in directing the stereochemical outcome of a reaction. The data and protocols provided in this guide for analogous amines offer a solid foundation for the development and optimization of synthetic routes utilizing this promising, yet underexplored, building block. Experimental validation of the predicted performance is highly encouraged to fully elucidate the synthetic potential of this compound.

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-2-methylpropan-1-amine (CAS No. 89282-70-2) was not publicly available at the time of this writing. The following guidance is based on the Globally Harmonized System (GHS) classification available from PubChem, which identifies this chemical as a skin sensitizer, and safety information for structurally similar compounds.[1] Researchers should always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment for their specific experimental conditions.

Core Safety Information

This compound is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] Due to the lack of a comprehensive public SDS, and based on the hazards associated with similar aliphatic amines and ethers, it is prudent to handle this chemical with precautions for potential flammability, as well as skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are conservative and based on the known hazards and the potential hazards of similar molecules.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles or a face shieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][3]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[4]
Lab coat or chemical-resistant apronTo protect personal clothing from contamination.
Closed-toe shoesTo protect feet from potential spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodA NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if aerosols are generated.[2]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan provides guidance from receipt of the chemical to its final disposal.

1. Chemical Receipt and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Ensure the container is tightly closed when not in use.[2][3]

2. Handling and Use

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Ground and bond containers when transferring material to prevent static discharge, especially if the chemical is determined to be flammable.[2][6]

  • Use non-sparking tools if flammability is a concern.[2][5]

  • Avoid direct contact with skin and eyes, and inhalation of vapors.[4]

  • Wash hands thoroughly after handling.[4]

3. Spill Management

  • In case of a small spill, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.[2][5]

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and follow emergency procedures.

4. Disposal

  • All waste containing this compound should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[7]

  • Do not dispose of this chemical down the drain.[2][3]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment (Consult SDS) ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_check Proceed if safe hood_prep Prepare Chemical Fume Hood ppe_check->hood_prep retrieve Retrieve Chemical from Storage hood_prep->retrieve dispense Dispense in Fume Hood retrieve->dispense experiment Conduct Experiment dispense->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.